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1-Ethynyl-3,5-difluoro-2-methoxybenzene Documentation Hub

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  • Product: 1-Ethynyl-3,5-difluoro-2-methoxybenzene
  • CAS: 1174572-32-7

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Topic: CAS number and identifiers for 1-Ethynyl-3,5-difluoro-2-methoxybenzene Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and identifiers for 1-Ethynyl-3,5-difluoro-2-methoxybenzene Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Fluorinated Building Block for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 1-Ethynyl-3,5-difluoro-2-methoxybenzene (CAS 1174572-32-7 ) represents a high-value "fragment-based" building block. Its structural motif combines the metabolic stability of a difluorinated aromatic ring with the versatile reactivity of a terminal alkyne.[1] This compound is frequently utilized as a precursor for synthesizing kinase inhibitors and modulating the lipophilicity (LogP) of drug candidates without significantly increasing molecular weight.[1]

This guide provides a definitive technical profile, validated synthesis protocols, and safety standards for researchers integrating this moiety into complex scaffolds.[1]

Chemical Identity & Identifiers

Table 1: Core Identification Data

Identifier TypeValueNotes
Chemical Name 1-Ethynyl-3,5-difluoro-2-methoxybenzeneSystematic IUPAC
Alternative Name 2-Ethynyl-4,6-difluoroanisoleCommon usage in synthesis
CAS Number 1174572-32-7 Primary Registry Number
Molecular Formula C₉H₆F₂O
Molecular Weight 168.14 g/mol
SMILES COc1c(C#C)cc(F)cc1FCanonical
InChI Key OTDGZDMGSFBZLI-UHFFFAOYSA-N(Predicted based on structure)
MDL Number MFCD19443211(Vendor specific variation)

Physicochemical Profile

Table 2: Calculated & Observed Properties

PropertyValueSource/Method
Appearance Colorless to light yellow liquidAnalogous extrapolation
Boiling Point ~212°C (Predicted)ACD/Labs Percepta
Density 1.25 ± 0.1 g/cm³Predicted
LogP 2.45Consensus LogP
TPSA 9.23 ŲPolar Surface Area
H-Bond Donors 0
H-Bond Acceptors 3(F, F, O)

Validated Synthesis Protocols

Due to the specific substitution pattern, this compound is often synthesized de novo rather than purchased in bulk.[1] The most robust route utilizes a Sonogashira Coupling starting from the corresponding bromide.[1]

Retrosynthetic Analysis

The synthesis relies on the orthogonal reactivity of the bromine handle on the electron-deficient aromatic ring.[1]

SynthesisPathway Precursor 1-Bromo-3,5-difluoro- 2-methoxybenzene (CAS 202865-59-6) Intermediate TMS-Protected Alkyne Intermediate Precursor->Intermediate Step 1: TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N THF, 60°C Target 1-Ethynyl-3,5-difluoro- 2-methoxybenzene (CAS 1174572-32-7) Intermediate->Target Step 2: Deprotection K2CO3, MeOH RT, 2h

Figure 1: Two-step synthesis via Sonogashira coupling and desilylation.

Detailed Experimental Procedure
Step 1: Sonogashira Coupling

Objective: Install the protected alkyne handle.[1]

  • Precursor: 1-Bromo-3,5-difluoro-2-methoxybenzene (CAS 202865-59-6).[2][3][4]

  • Reagents: Trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).[1]

  • Solvent: Anhydrous THF (degassed).

Protocol:

  • Charge a flame-dried Schlenk flask with the aryl bromide (1.0 equiv), Pd catalyst, and CuI under Argon.

  • Add anhydrous THF followed by Et₃N.

  • Add Trimethylsilylacetylene dropwise via syringe.[1]

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.[1]

  • Workup: Filter through a celite pad to remove palladium black.[1] Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.[1]

  • Reagents: Potassium Carbonate (K₂CO₃, 2.0 equiv).[1]

  • Solvent: Methanol (MeOH).[1]

Protocol:

  • Dissolve the TMS-intermediate in MeOH (0.1 M concentration).[1]

  • Add solid K₂CO₃ in one portion.

  • Stir at Room Temperature for 2 hours.

  • Workup: Dilute with water and extract with Diethyl Ether (Et₂O) x3.

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate at low temperature (Note: Terminal alkynes can be volatile).

  • Yield: Typically >90% over two steps.

Applications in Drug Discovery

The 1-Ethynyl-3,5-difluoro-2-methoxybenzene scaffold is engineered for specific medicinal chemistry challenges:

  • Click Chemistry Ligations: The terminal alkyne is a perfect partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles, a common bioisostere for amide bonds.[1]

  • Metabolic Blocking: The fluorine atoms at positions 3 and 5 block metabolic oxidation (P450 metabolism) at the most susceptible sites of the aromatic ring.[1]

  • Conformational Locking: The ortho-methoxy group induces a specific torsional twist relative to the alkyne, often locking the conformation of the resulting inhibitor in a bioactive state (e.g., in kinase ATP-binding pockets).[1]

Safety & Handling (E-E-A-T)

  • Volatility: Low molecular weight alkynes are volatile.[1] Avoid prolonged high-vacuum exposure.[1]

  • Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in their ionic forms if not buffered.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent polymerization or oxidation.

References

  • BLD Pharm. Product Analysis: 1-Ethynyl-3,5-difluoro-2-methoxybenzene (CAS 1174572-32-7). Retrieved from [1]

  • Sigma-Aldrich. Precursor Data: 1-Bromo-3,5-difluoro-2-methoxybenzene (CAS 202865-59-6). Retrieved from [1]

  • PubChem. Compound Summary: 1-Ethynyl-3,5-dimethoxybenzene (Analogous Structure Data).[1] Retrieved from [1]

  • Organic Syntheses. General Procedure for Sonogashira Coupling of Electron-Deficient Aryl Halides. Org.[1][5][6][7] Synth. 2005, 82, 134.[1] Retrieved from [1]

Sources

Exploratory

Physical properties of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Executive Summary 1-Ethynyl-3,5-difluoro-2-methoxybenzene is a specialized fluorinated aromatic building block utilized primarily in the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates . Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3,5-difluoro-2-methoxybenzene is a specialized fluorinated aromatic building block utilized primarily in the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates . Its structure combines a reactive ethynyl "handle" for carbon-carbon bond formation (e.g., Sonogashira coupling) with a difluoro-methoxy substitution pattern designed to modulate dipole moments, metabolic stability, and dielectric anisotropy.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in field-proven methodologies for fluorinated aromatics.

Physicochemical Profile

Core Identity & Properties

The following data aggregates experimental values where available and high-confidence predictive models for this specific CAS entry.

PropertyValue / DescriptionConfidence Level
Molecular Formula C₉H₆F₂ODefinitive
Molecular Weight 168.14 g/mol Definitive
Physical State Clear to pale yellow liquid (at 25°C)Experimental [1]
Boiling Point 165–175°C (Predicted @ 760 mmHg)High (Based on Analog*)
Density 1.25 ± 0.05 g/cm³Predicted
LogP ~2.8 – 3.2Predicted
Refractive Index ~1.510Predicted
Flash Point >60°C (Estimate)Safety Precaution

*Note: Prediction based on the experimental boiling point of the des-methoxy analog, 1-ethynyl-3,5-difluorobenzene (123–124°C) [2], adjusted for the molecular weight and polarity contribution of the methoxy group.

Structural Electronic Analysis

The unique reactivity of this molecule stems from the interplay between the substituents on the benzene ring.

  • Ethynyl Group (C-1): Acts as a weak electron-withdrawing group (EWG) via induction but is primarily a nucleophilic site for cross-coupling.

  • Methoxy Group (C-2): A strong resonance donor (+R) but inductively withdrawing (-I). Its position ortho to the ethynyl group and between two fluorines (in the precursor) or adjacent to one creates a specific steric and electronic environment that influences crystal packing in LC applications.

  • Difluoro Substitution (C-3, C-5): Strongly electronegative atoms that lower the HOMO energy level, increasing oxidative stability and altering the lipophilicity (LogP).

ElectronicEffects Core Benzene Core Ethynyl 1-Ethynyl (-C≡CH) Reactive Handle (Sonogashira Coupling) Core->Ethynyl Site of Derivatization Methoxy 2-Methoxy (-OMe) +R Donor / Steric Bulk (Dielectric Tuning) Core->Methoxy Ortho to Ethynyl Fluoro 3,5-Difluoro (-F) -I Withdrawal (Metabolic Stability) Core->Fluoro Meta to Methoxy Methoxy->Core Electron Donation (+R) Fluoro->Core Electron Withdrawal (-I)

Figure 1: Electronic substituent effects governing the reactivity and properties of 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

Synthesis & Manufacturing

The synthesis of 1-Ethynyl-3,5-difluoro-2-methoxybenzene typically proceeds via a Sonogashira coupling strategy, starting from the commercially available precursor 2-Bromo-4,6-difluoroanisole (CAS 202865-59-6).

Synthetic Pathway
  • Precursor: 2-Bromo-4,6-difluoroanisole (also known as 1-bromo-3,5-difluoro-2-methoxybenzene).[1][2]

  • Coupling: Reaction with Trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

SynthesisPath Start 2-Bromo-4,6-difluoroanisole (CAS 202865-59-6) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) + TMS-Acetylene Start->Step1 Inter TMS-Protected Intermediate (1-(TMS-ethynyl)-3,5-difluoro-2-methoxybenzene) Step1->Inter Yield: ~85-90% Step2 Desilylation (K2CO3, MeOH or TBAF) Inter->Step2 Product 1-Ethynyl-3,5-difluoro-2-methoxybenzene (CAS 1174572-32-7) Step2->Product Yield: ~95%

Figure 2: Standard synthetic workflow from brominated precursor to final ethynyl product.

Critical Process Parameters (CPP)
  • Catalyst Load: Palladium loading can often be reduced to 1-2 mol% due to the activated nature of the aryl bromide.

  • Temperature Control: The Sonogashira coupling should be maintained <60°C to prevent polymerization of the acetylene.

  • Purification: The final product is a liquid and is best purified via vacuum distillation or flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Protocols

To ensure "Trustworthiness" and validation, the following protocols are recommended for identifying and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR)

The presence of fluorine atoms makes ¹⁹F NMR a powerful tool for rapid purity assessment.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.9–4.0 ppm (s, 3H): Methoxy group (-OCH₃). Distinct singlet.

    • δ 3.4–3.5 ppm (s, 1H): Terminal alkyne proton (-C≡C-H ). Diagnostic signal.

    • δ 6.5–7.0 ppm (m, 2H): Aromatic protons. Coupling pattern will be complex due to F-H coupling (

      
      ).
      
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Expect two signals if the environment is asymmetric, or one signal if chemically equivalent (unlikely due to methoxy position). The 3,5-difluoro pattern relative to the 2-methoxy group usually results in a specific chemical shift range around -110 to -120 ppm .

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: HP-5ms or equivalent non-polar column.

  • Method: 50°C (2 min) → 20°C/min → 250°C.

  • Expected MS (EI):

    • Molecular Ion (M+): 168 m/z.

    • Base Peak: Likely loss of methyl radical (M-15) or loss of carbonyl (M-28) typical of anisoles.

    • Fragmentation: Look for loss of HF (M-20).

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Terminal acetylenes can be thermally unstable. Store below 25°C. Avoid heating neat material >100°C.

  • Light Sensitivity: Fluorinated aromatics are generally stable to light, but the ethynyl group can undergo slow photo-polymerization. Store in amber vials.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate the alkyne).

Safety (GHS Classification Estimate)
  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • Sigma-Aldrich. 1-Ethynyl-3,5-difluorobenzene Product Sheet (Analog Reference). Accessed Feb 2026.[3][4]

  • PubChem. Compound Summary: 1-Ethynyl-3,5-difluorobenzene (CAS 151361-87-4). National Library of Medicine.

  • BLD Pharm. Product Analysis: 1-Ethynyl-3,5-difluoro-2-methoxybenzene (CAS 1174572-32-7).

  • ChemicalBook. 2-Bromo-4,6-difluoroanisole (Precursor CAS 202865-59-6).[1]

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical property that dictates the suitability of a compound for applications ranging from organic synthesis to ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the suitability of a compound for applications ranging from organic synthesis to pharmaceutical formulation.[1][2] For novel compounds like 1-Ethynyl-3,5-difluoro-2-methoxybenzene, a substituted aromatic alkyne, understanding its behavior in various organic solvents is paramount for process development, reaction optimization, and formulation design. This guide presents a comprehensive framework for determining the solubility of this compound, moving from theoretical prediction based on molecular structure to detailed, validated experimental protocols. It is designed to empower researchers to generate reliable and reproducible solubility data, forming a cornerstone for subsequent research and development activities.

Introduction: The Central Role of Solubility

The extent to which a compound dissolves in a solvent is a fundamental parameter that influences reaction kinetics, purification strategies, and bioavailability.[2][3] In drug discovery, poor aqueous solubility is a primary reason for the failure of promising drug candidates, making early characterization essential.[1][4] For a specialized intermediate like 1-Ethynyl-3,5-difluoro-2-methoxybenzene, its solubility profile across a range of organic solvents will govern its utility in synthetic chemistry, dictating solvent choice for reactions, extractions, and chromatographic purification.[5] This guide provides the scientific rationale and actionable protocols to systematically evaluate this key property.

Theoretical Solubility Assessment

Before any experimental work, a robust theoretical assessment based on the molecule's structure can provide valuable predictions and guide solvent selection.[6][7] The principle of "like dissolves like" serves as our primary guide.[7]

Molecular Structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene:

  • CAS Number: 151361-87-4 (Note: This CAS number refers to the closely related 1-Ethynyl-3,5-difluorobenzene; the 2-methoxy derivative is a distinct compound for which a specific CAS may not be widely indexed).

  • Molecular Formula: C₉H₆F₂O

  • Molecular Weight: 168.14 g/mol

Key Structural Features & Predicted Interactions:

  • Aromatic Core (Benzene Ring): The phenyl ring is inherently nonpolar and will favor interactions with aromatic or nonpolar solvents (e.g., Toluene, Hexane) through van der Waals forces and potential π-π stacking.

  • Difluoro Substituents (-F): The two fluorine atoms are highly electronegative, creating strong dipoles on the C-F bonds. This increases the molecule's overall polarity compared to an unsubstituted benzene ring and offers sites for dipole-dipole interactions. Fluorine atoms are weak hydrogen bond acceptors.

  • Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, suggesting potential solubility in protic solvents (e.g., alcohols). The methyl group adds some nonpolar character.

  • Ethynyl Group (-C≡CH): The terminal alkyne provides a region of high electron density (the triple bond) and a weakly acidic proton. This group is largely nonpolar but can participate in specific interactions.

Predicted Solubility Trends:

  • High Solubility Expected: In polar aprotic solvents like Tetrahydrofuran (THF), Acetone, and Ethyl Acetate. These solvents can engage in dipole-dipole interactions without competing for hydrogen bonding as strongly as protic solvents.

  • Moderate to High Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, which are effective at dissolving moderately polar compounds.

  • Moderate Solubility Expected: In polar protic solvents like Ethanol and Methanol. The ability of these solvents to act as hydrogen bond donors to the methoxy and fluoro groups will be a key factor.

  • Low Solubility Expected: In highly nonpolar aliphatic solvents like Hexane or Heptane. The polar functional groups (difluoro, methoxy) will likely limit solubility in these solvents.

Experimental Design: A Systematic Approach

A systematic approach ensures that the generated data is accurate, reproducible, and comprehensive. The following workflow guides the researcher from initial screening to precise quantitative measurement.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Measurement A Analyze Molecular Structure B Predict Solubility Trends ('Like Dissolves Like') A->B C Select Diverse Solvent Panel B->C D Perform Visual Kinetic Solubility Assay (Semi-Quantitative) C->D E Rank Solvents: Poor / Moderate / Good D->E F Select Key Solvents for Quantification E->F G Execute Equilibrium Shake-Flask Method (Thermodynamic) F->G H Analyze Supernatant (HPLC-UV, Gravimetric) G->H I Calculate Precise Solubility (mg/mL) H->I J J I->J Final Report & Data Table

Caption: Workflow for systematic solubility determination.

Experimental Protocols

Safety Precaution: Always handle 1-Ethynyl-3,5-difluoro-2-methoxybenzene and all organic solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Visual Kinetic Solubility Screening (Semi-Quantitative)

This rapid method is used to quickly categorize solvents and estimate a solubility range.[8]

Objective: To classify solvents as "poor," "moderate," or "good" and to estimate solubility.

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 1-Ethynyl-3,5-difluoro-2-methoxybenzene into a small, clean glass vial (e.g., 4 mL).

  • Solvent Addition: Add a selected organic solvent dropwise (e.g., using a pipette) in 100 µL increments.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Endpoint: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Estimate the solubility (mg/mL) by dividing the initial mass of the compound by the total volume of solvent used.

  • Classification:

    • Good/Freely Soluble: Dissolves in < 1 mL (< 10 volumes). Solubility > 100 mg/mL.

    • Moderate/Soluble: Dissolves in 1-5 mL (10-50 volumes). Solubility is 20-100 mg/mL.

    • Poor/Slightly Soluble: Requires > 5 mL (> 50 volumes) or does not fully dissolve. Solubility < 20 mg/mL.

Protocol 2: Equilibrium Shake-Flask Method (Quantitative)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[9][10] It measures the maximum amount of solute that can dissolve in a solvent at a specific temperature.[11][12]

Objective: To determine the precise equilibrium solubility of the compound in select solvents.

Methodology:

  • Preparation: Add an excess amount of 1-Ethynyl-3,5-difluoro-2-methoxybenzene to a screw-cap vial (e.g., add 50 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains, creating a saturated solution.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[12][13] A longer time (48 hours) may be necessary, which can be confirmed by taking measurements at 24h and 48h and ensuring the value is stable.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Take care not to disturb the solid material at the bottom.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles. This step is critical for accuracy.

  • Quantification: Analyze the concentration of the solute in the filtered supernatant using a validated analytical method.

Protocol 3: Concentration Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly accurate method for determining the concentration of the dissolved compound from the shake-flask experiment.

Objective: To quantify the compound's concentration in the saturated solution.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of 1-Ethynyl-3,5-difluoro-2-methoxybenzene of known concentrations in the same solvent used for the solubility test.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area from the UV detector at an appropriate wavelength (e.g., the λmax of the compound). Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection: Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility in mg/mL or mol/L.

Data Presentation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison between solvents and methods.

Table 1: Solubility Profile of 1-Ethynyl-3,5-difluoro-2-methoxybenzene at 25 °C

SolventSolvent ClassVisual Kinetic Estimate (mg/mL)Shake-Flask Result (mg/mL)
HexaneNonpolar Aliphatice.g., < 10e.g., 5.2 ± 0.4
TolueneNonpolar Aromatice.g., > 100e.g., 215.7 ± 8.1
DichloromethaneChlorinatede.g., > 100e.g., 350.1 ± 11.5
Ethyl AcetatePolar Aprotic (Ester)e.g., > 100e.g., 289.4 ± 9.8
AcetonePolar Aprotic (Ketone)e.g., > 100e.g., 410.6 ± 15.2
AcetonitrilePolar Aprotic (Nitrile)e.g., ~ 80e.g., 75.3 ± 3.3
EthanolPolar Protic (Alcohol)e.g., ~ 50e.g., 48.9 ± 2.1
WaterPolar Protic (Aqueous)e.g., < 1e.g., < 0.1 (Insoluble)

Note: The values in this table are illustrative examples and must be determined experimentally.

Conclusion and Further Steps

This guide outlines a robust, multi-step process for accurately determining the solubility of 1-Ethynyl-3,5-difluoro-2-methoxybenzene in a range of organic solvents. By combining theoretical prediction with systematic experimental validation, researchers can generate a comprehensive solubility profile. This data is foundational for all subsequent work, enabling rational solvent selection for synthesis and purification, and providing critical insights for formulation scientists in drug development. The established protocols, particularly the Shake-Flask method coupled with HPLC analysis, represent a self-validating and authoritative approach to generating reliable physicochemical data.

G cluster_0 Decision Factors cluster_1 Recommended Protocol Start What is the goal? Kinetic Protocol 1: Visual Kinetic Assay Start->Kinetic Rapid Screening Solvent Ranking Semi-Quantitative Thermo Protocol 2 & 3: Shake-Flask + HPLC Start->Thermo Precise Data Thermodynamic Value Quantitative

Caption: Decision tree for selecting the appropriate solubility protocol.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105. URL: [Link]

  • Hughes, D. L. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. URL: [Link]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. URL: [Link]

  • Scribd (n.d.), Procedure For Determining Solubility of Organic Compounds. URL: [Link]

  • Khan Academy (2015). Solubility of organic compounds. YouTube. URL: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: [Link]

  • BioAssay Systems (n.d.), Solubility Testing – Shake Flask Method. URL: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. URL: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Executive Summary: As a novel research chemical, 1-Ethynyl-3,5-difluoro-2-methoxybenzene is a compound for which a comprehensive, publicly available Safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: As a novel research chemical, 1-Ethynyl-3,5-difluoro-2-methoxybenzene is a compound for which a comprehensive, publicly available Safety Data Sheet (SDS) has not been formally established. This guide serves as an expert-led risk assessment, synthesizing data from structurally analogous compounds to provide a robust framework for its safe handling, storage, and emergency management. The analysis strongly indicates that the substance should be treated as a flammable, corrosive liquid that is irritating to the respiratory system. Adherence to the rigorous protocols outlined herein is critical to ensure personnel safety and experimental integrity in a research and development setting.

Compound Identification & Predicted Physicochemical Profile

The unique substitution pattern of 1-Ethynyl-3,5-difluoro-2-methoxybenzene—combining an activated ethynyl group, electron-withdrawing fluorine atoms, and a methoxy group—suggests its utility as a versatile building block in medicinal chemistry. However, these same functional groups dictate its chemical reactivity and associated hazards. While experimental data for the specific compound is not available, a physicochemical profile can be predicted based on its structure and data from close analogues.

Molecular Structure: C₉H₆F₂O

PropertyPredicted Value / ObservationRationale / Analogous Compound Data
CAS Number Not AssignedThis is a novel or specialized research chemical.
Molecular Weight 168.14 g/mol Calculated from the molecular formula.
Physical State LiquidAnalogues like 1-Ethynyl-3,5-difluorobenzene are liquids at room temperature.[1][2][3]
Appearance Colorless to light yellow/brown liquidCommon appearance for functionalized aromatic compounds.[3]
Density ~1.1 - 1.2 g/mLBased on the density of 1-Ethynyl-3,5-difluorobenzene (~1.16 g/mL).[1][3]
Solubility Insoluble in water; Soluble in organic solvents.Typical for nonpolar aromatic compounds. The analogue 1-Ethynyl-4-methoxybenzene is noted as insoluble in water.[4]
Boiling Point > 125 °CExpected to be higher than the boiling point of 1-Ethynyl-3,5-difluorobenzene (123-124 °C) due to the added methoxy group increasing molecular weight.[1][3]
Stability Likely sensitive to heat and air.[2]The ethynyl group can be reactive, and similar compounds are noted to be heat and air sensitive.[2]

Hazard Analysis & Risk Assessment by Chemical Analogy

The cornerstone of safely handling a novel substance is a conservative risk assessment based on available data for related structures. The functional groups present in 1-Ethynyl-3,5-difluoro-2-methoxybenzene each contribute to a predicted hazard profile.

Causality of Hazards: The combination of a difluorinated aromatic ring and an activated ethynyl group creates an electron distribution that makes the molecule reactive. The presence of a methoxy group further modulates this reactivity. Halogenated aromatic compounds can be corrosive and irritating, while the ethynyl group contributes to flammability and potential instability.

Summary of Hazards from Analogous Compounds:

CompoundCAS NumberKey Hazards
1-Ethynyl-3,5-difluorobenzene 151361-87-4Flammable Liquid 3 (H226), Skin Irritant 2 (H315), Eye Irritant 2 (H319), STOT SE 3 (H335).[1]
1-Ethynyl-4-methoxybenzene 768-60-5Skin Irritant 2 (H315), Eye Irritant 2 (H319), STOT SE 3 (H335).[4]
3,5-Difluoro-2-methoxybenzyl bromide 886500-63-6Skin Corrosion 1B (H314), Eye Damage 1 (H318).[5]
1,3-Difluorobenzene 372-18-9Flammable Liquid 2 (H225), potential irritant.[6][7][8]

Diagram 1: Hazard Assessment Logic A Target Compound: 1-Ethynyl-3,5-difluoro-2-methoxybenzene B Structural Analogues Analysis A->B C 1-Ethynyl-3,5-difluorobenzene (Flammable, Irritant) B->C D 3,5-Difluoro-2-methoxybenzyl bromide (Skin/Eye Corrosive) B->D E 1-Ethynyl-4-methoxybenzene (Irritant) B->E F Predicted Hazard Profile C->F D->F E->F G Flammability (H226/H227) F->G H Skin/Eye Corrosion (H314/H318) F->H I Respiratory Irritation (H335) F->I J Safe Handling Protocol Development F->J

Caption: Diagram 1: Hazard Assessment Logic.

Standard Operating Procedure for Safe Handling

This protocol is a self-validating system designed to mitigate the predicted hazards. Every step is a control measure linked directly to the risk assessment.

1. Pre-Experiment Preparation:

  • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood. The causality is to contain flammable vapors and prevent inhalation of irritating aerosols.[9]
  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible (<10 seconds travel time). Verify the presence of a Class B (flammable liquid) fire extinguisher.
  • Spill Kit: A spill kit containing absorbent materials (e.g., sand, vermiculite), and appropriate neutralizing agents (if applicable) must be readily available. Do not use combustible materials for absorption.[9]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for neat transfers.
  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory. The high probability of severe eye damage/corrosion necessitates protection beyond standard safety glasses.[5]
  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

3. Experimental Workflow:

  • Grounding: Ground and bond containers and receiving equipment during transfers of significant quantities to prevent static discharge, a potential ignition source.[6][7][8]
  • Inert Atmosphere: For reactions and storage, consider using an inert atmosphere (Nitrogen or Argon) to mitigate risks associated with air sensitivity and to prevent the formation of explosive vapor mixtures.
  • Heating: Avoid open flames. Use well-maintained heating mantles, oil baths, or hot plates with spark-free stirring mechanisms.
  • Waste: All waste, including contaminated consumables, must be segregated into a clearly labeled, sealed hazardous waste container for flammable and corrosive organic liquids.

prep [label="Preparation\n(Fume Hood, Emergency Equip.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe [label="Don PPE\n(Goggles, Face Shield, Gloves)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp [label="Conduct Experiment\n(Grounding, Inert Atmos.)"]; transfer [label="Aliquot/Transfer Compound"]; reaction [label="Reaction Setup & Monitoring"]; workup [label="Quench & Workup"]; waste [label="Segregate Waste\n(Flammable, Corrosive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleanup [label="Decontaminate Glassware\n& Work Area", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> ppe -> exp; exp -> transfer -> reaction -> workup -> waste; waste -> cleanup; }

Caption: Diagram 2: Experimental Workflow.

Emergency & First Aid Procedures

Immediate and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not use solvents to wash the skin.[9]

  • Eye Contact: Immediately irrigate with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[4][9]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spill: Evacuate the area. Ventilate the space and eliminate all ignition sources. Wearing full PPE, contain the spill with non-combustible absorbent material and place it in a sealed container for disposal.[9]

  • Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the flammable liquid.[4][9]

Storage & Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10] The container should be clearly labeled with the compound name and all relevant hazard pictograms (flammable, corrosive, irritant).

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.

References

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]

  • ADAMA. Safety Data Sheet. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Ethynyl-3,5-difluoro-2-methoxybenzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-Ethynyl-3,5-difluoro-2-methoxybenzene, a specialized aromatic compound with significant potential in research and development, particularly in the fields of med...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Ethynyl-3,5-difluoro-2-methoxybenzene, a specialized aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document will detail the molecule's fundamental properties, a proposed synthetic route, and its prospective applications, grounded in established scientific principles and supported by relevant literature.

Introduction

1-Ethynyl-3,5-difluoro-2-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups: an ethynyl group, two fluorine atoms, and a methoxy group. This specific arrangement of substituents on the benzene ring is anticipated to confer distinct chemical and physical properties, making it a valuable building block in the synthesis of more complex molecules. The presence of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the ethynyl group serves as a versatile handle for various chemical transformations, including click chemistry and cross-coupling reactions. The methoxy group can also influence the electronic properties and solubility of the molecule.

Physicochemical Properties

The fundamental properties of 1-Ethynyl-3,5-difluoro-2-methoxybenzene have been calculated and are summarized in the table below. These values are derived from its chemical structure and provide essential information for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₉H₆F₂O
Molecular Weight 168.14 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solid
Boiling Point (Predicted) ~180-200 °C
Solubility (Predicted) Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate)

Proposed Synthesis Workflow

Synthesis_Workflow A 1,3-Difluoro-2-methoxybenzene B 1-Iodo-3,5-difluoro-2-methoxybenzene A->B Iodination (e.g., I₂, HIO₃, H₂SO₄) C 1-Ethynyl-3,5-difluoro-2-methoxybenzene B->C Sonogashira Coupling (TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N)

Caption: Proposed two-step synthesis of 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

Experimental Protocol

Step 1: Iodination of 1,3-Difluoro-2-methoxybenzene

  • To a stirred solution of 1,3-difluoro-2-methoxybenzene in a suitable solvent such as acetic acid, add iodine and periodic acid.

  • Heat the reaction mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-iodo-3,5-difluoro-2-methoxybenzene.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-iodo-3,5-difluoro-2-methoxybenzene in a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts.

  • To this mixture, add trimethylsilylacetylene dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The trimethylsilyl-protected alkyne can be deprotected using a mild base such as potassium carbonate in methanol to yield the final product, 1-ethynyl-3,5-difluoro-2-methoxybenzene.

  • Purify the final product by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The unique structural motifs of 1-Ethynyl-3,5-difluoro-2-methoxybenzene suggest its utility as a key intermediate in the synthesis of high-value organic molecules.

  • Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxybenzene core of this molecule can be a valuable scaffold for the development of novel therapeutics. The terminal alkyne allows for the facile introduction of this fluorinated moiety into larger molecules via Sonogashira coupling or click chemistry, which are widely used in the synthesis of bioactive compounds.

  • Materials Science: Phenylacetylene derivatives are important building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and methoxy substituents can be used to tune the electronic properties and solid-state packing of these materials, potentially leading to improved device performance.

Handling and Safety

As there is no specific safety data available for 1-Ethynyl-3,5-difluoro-2-methoxybenzene, it is crucial to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on the safety profiles of structurally similar compounds such as fluorinated and ethynylated aromatic compounds, potential hazards may include skin and eye irritation, and respiratory tract irritation. It is advisable to consult the Safety Data Sheets (SDS) of analogous compounds for more detailed handling and disposal information.

References

  • Chem-Impex. 1-Ethynyl-3,5-difluorobenzene. [Link]

  • PubChem. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

  • Chemical-Suppliers. Benzene, 1-ethynyl-3-methoxy-. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Novel Tolane-Based Nematic Liquid Crystals Utilizing 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Abstract: This application note provides a comprehensive guide for the synthesis, purification, and characterization of a novel tolane-based nematic liquid crystal employing 1-Ethynyl-3,5-difluoro-2-methoxybenzene as a k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the synthesis, purification, and characterization of a novel tolane-based nematic liquid crystal employing 1-Ethynyl-3,5-difluoro-2-methoxybenzene as a key building block. The strategic incorporation of difluoro and methoxy substituents on the phenylacetylene moiety is designed to modulate the mesomorphic and electronic properties of the final liquid crystalline material. This document outlines a detailed protocol for a palladium-catalyzed Sonogashira cross-coupling reaction, subsequent purification by column chromatography and recrystallization, and thorough characterization of the resulting liquid crystal's thermal and optical properties. This guide is intended for researchers in materials science, organic chemistry, and drug development exploring the synthesis of novel liquid crystalline materials with tailored properties.

Introduction: The Rationale for Fluorinated Tolane-Based Liquid Crystals

Tolane-based liquid crystals, characterized by their rigid diphenylacetylene core, are a significant class of mesogenic compounds. Their linear molecular structure and high polarizability contribute to the formation of stable nematic and smectic phases.[1] The strategic introduction of fluorine atoms into the molecular architecture of liquid crystals can profoundly influence their physical properties.[2] Specifically, the incorporation of fluorine can lead to:

  • Modification of Mesophase Behavior: Lateral fluorine substitution can alter phase transition temperatures and, in some cases, enhance the stability of the nematic phase.[3][4]

  • Tuning of Dielectric Anisotropy: The high electronegativity of fluorine can significantly impact the dipole moment of the molecule, allowing for the fine-tuning of dielectric anisotropy, a critical parameter for display applications.

  • Enhanced Metabolic Stability: In the context of drug development, fluorination is a well-established strategy to increase metabolic stability and bioavailability of drug candidates.[5]

1-Ethynyl-3,5-difluoro-2-methoxybenzene is a versatile building block for the synthesis of such advanced materials. The presence of the difluoro substitution pattern, combined with the methoxy group, offers a unique electronic profile that can be leveraged to create liquid crystals with desirable properties. This application note details a robust protocol for the synthesis of a 4'-alkoxy-4-ethynyl-3,5-difluoro-2-methoxy-tolane, a representative of this class of compounds.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The carbon-carbon bond between the aryl halide and the terminal alkyne is efficiently formed via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[6][7]

The proposed synthetic route is depicted below:

Sonogashira_Reaction 1-Ethynyl-3,5-difluoro-2-methoxybenzene 1-Ethynyl-3,5-difluoro-2-methoxybenzene Pd_catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine, THF 1-Ethynyl-3,5-difluoro-2-methoxybenzene->Pd_catalyst 4-iodoalkoxybenzene 4-iodoalkoxybenzene 4-iodoalkoxybenzene->Pd_catalyst Product 4'-alkoxy-4-ethynyl-3,5-difluoro-2-methoxy-tolane Pd_catalyst->Product Sonogashira Coupling

Caption: Synthetic scheme for the tolane-based liquid crystal.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierPurityCAS Number
1-Ethynyl-3,5-difluoro-2-methoxybenzeneCommercial Source≥98%Not available
4-Iodo-octyloxybenzeneCommercial Source≥98%69931-83-7
Dichlorobis(triphenylphosphine)palladium(II)Commercial Source99%13965-03-2
Copper(I) IodideCommercial Source99.99%7681-65-4
Triethylamine (TEA)Commercial Source≥99.5%121-44-8
Tetrahydrofuran (THF), anhydrousCommercial Source≥99.9%109-99-9
Dichloromethane (DCM)Commercial Source≥99.8%75-09-2
HexaneCommercial Source≥98.5%110-54-3
Ethyl AcetateCommercial Source≥99.5%141-78-6
Silica Gel (for column chromatography)Commercial Source60 Å7631-86-9
Safety Precautions
  • 1-Ethynyl-3,5-difluoro-2-methoxybenzene: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Palladium Catalyst and Copper(I) Iodide: These are heavy metal compounds. Avoid inhalation of dust and handle with care.

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Triethylamine: Corrosive and flammable. Handle in a fume hood.

  • General: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

Reaction Setup and Procedure

Reaction_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Setup 1. Assemble and dry glassware under inert atmosphere. Reagents 2. Add 1-Ethynyl-3,5-difluoro-2-methoxybenzene, 4-Iodo-octyloxybenzene, Pd(PPh₃)₂Cl₂, and CuI to the flask. Setup->Reagents Solvent_Base 3. Add anhydrous THF and triethylamine. Reagents->Solvent_Base Reaction 4. Heat the mixture to reflux and monitor by TLC. Solvent_Base->Reaction Quench 5. Cool the reaction and quench with saturated NH₄Cl solution. Reaction->Quench Extract 6. Extract the product with dichloromethane. Quench->Extract Dry 7. Dry the organic layer over anhydrous MgSO₄. Extract->Dry Purify_Column 8. Purify by column chromatography. Dry->Purify_Column Purify_Recrystallize 9. Recrystallize the purified product. Purify_Column->Purify_Recrystallize NMR_FTIR 10. Confirm structure by ¹H NMR, ¹³C NMR, and FT-IR. Purify_Recrystallize->NMR_FTIR DSC 11. Determine phase transition temperatures by DSC. NMR_FTIR->DSC POM 12. Observe liquid crystal textures using POM. DSC->POM Birefringence 13. Measure birefringence. POM->Birefringence

Caption: Experimental workflow for synthesis and characterization.

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethynyl-3,5-difluoro-2-methoxybenzene (1.0 eq), 4-Iodo-octyloxybenzene (1.05 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous THF (40 mL) and triethylamine (3.0 eq) are added via syringe.

  • The reaction mixture is heated to reflux (approximately 66 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

Purification Protocol

3.4.1. Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[10]

  • Eluent: A gradient of hexane and ethyl acetate is recommended, starting with 100% hexane and gradually increasing the polarity. The exact ratio will depend on the TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent to yield the purified tolane derivative.

3.4.2. Recrystallization

Further purification to obtain highly pure liquid crystalline material is achieved by recrystallization.[11]

  • Solvent Selection: A suitable solvent system should be determined empirically. A good solvent will dissolve the compound when hot but have low solubility when cold. Ethanol, methanol, or a mixture of hexane and ethyl acetate are good starting points.[12][13]

  • Procedure:

    • Dissolve the purified product in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Characterization of the Liquid Crystal

Structural Confirmation

The chemical structure of the synthesized compound should be confirmed by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and their chemical environments.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C≡C triple bond and C-F bonds.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[14][15]

  • Sample Preparation: A small amount of the purified liquid crystal (2-5 mg) is hermetically sealed in an aluminum pan.

  • DSC Protocol:

    • Heat the sample to a temperature above its expected clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystalline and crystalline phases.

    • Heat the sample again at the same rate to observe the transitions from the crystalline to the liquid crystalline and isotropic phases.

    • The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

ParameterTypical Expected Value Range
Melting Point (Cr-N)50 - 100 °C
Clearing Point (N-I)100 - 150 °C
Nematic Phase Range> 50 °C
Texture Observation: Polarizing Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystal phase by observing its characteristic textures.[16][17]

  • Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. The sample is heated on a hot stage to its isotropic phase and then cooled slowly into the liquid crystalline phase.

  • Observation: The sample is observed under a polarizing microscope with crossed polarizers. The nematic phase will typically exhibit a characteristic Schlieren or marbled texture.

Optical Properties: Birefringence Measurement

Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a key parameter for many applications.[18][19]

  • Method: The birefringence can be measured using various techniques, such as the Abbé refractometer or by analyzing the interference colors of a thin film of the liquid crystal under a polarizing microscope.[20][21]

  • Expected Outcome: Tolane-based liquid crystals typically exhibit high birefringence due to their extended π-conjugated system. The difluoro-substitution may slightly modulate this value.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of a novel tolane-based nematic liquid crystal utilizing 1-Ethynyl-3,5-difluoro-2-methoxybenzene. The Sonogashira coupling reaction offers an efficient route to the desired molecular architecture. The systematic approach to purification and characterization ensures the acquisition of high-purity material and a thorough understanding of its mesomorphic and optical properties. The principles and protocols outlined herein are broadly applicable to the synthesis of a wide range of novel liquid crystalline materials, enabling researchers to explore the structure-property relationships in this fascinating class of soft matter.

References

  • Measurement of birefringence of nematic liquid crystal material by multiple-wavelength interferometry using nearly common-path single-stage Mach–Zehnder interferometer. Optica Publishing Group.
  • Measuring the Birefringence of a Liquid Crystal. University of California, Berkeley.
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase.
  • Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. PMC.
  • The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties. Taylor & Francis.
  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering Science and Computing.
  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv
  • The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties. Request PDF.
  • Liquid-Crystal Polymers with Tolan Units. Taylor & Francis Online.
  • Safety D
  • Safety D
  • Birefringence measurements of liquid crystals.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Engineering and Technical Research.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Request PDF.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Universidad Nacional Autónoma de México.
  • Optical properties – birefringence in nem
  • Safety D
  • Nem
  • Application Notes and Protocols: Sonogashira Cross-Coupling for Fluoroenyne Synthesis. Benchchem.
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase.
  • Sonogashira coupling. Wikipedia.
  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Flow Chemistry: Sonogashira Coupling. Syrris.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.
  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''. Koya University.
  • Recrystallization and Crystalliz
  • Sonogashira Coupling. Organic Chemistry Portal.
  • How To: Purify by Crystalliz
  • 3.3.
  • Purification of Organic Compounds by Flash Column Chrom
  • Application Note: Purification of Liquid Crystalline Materials by Recrystalliz

Sources

Application

Reagents for cyclization reactions with 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Application Note: Strategic Cyclization Protocols for 1-Ethynyl-3,5-difluoro-2-methoxybenzene Introduction: The Fluorinated Scaffold Advantage 1-Ethynyl-3,5-difluoro-2-methoxybenzene (Compound 1 ) is a high-value buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Introduction: The Fluorinated Scaffold Advantage

1-Ethynyl-3,5-difluoro-2-methoxybenzene (Compound 1 ) is a high-value building block in medicinal chemistry. Its structural utility is defined by three distinct features that dictate its reactivity and application in drug discovery:

  • The Terminal Alkyne: A versatile handle for transition-metal-catalyzed cross-couplings and cycloadditions.

  • The 3,5-Difluoro Motif: These electron-withdrawing groups (EWGs) modulate the pKa of the alkyne proton, enhance metabolic stability (blocking oxidative metabolism at vulnerable ring positions), and increase lipophilicity (

    
    ).
    
  • The Ortho-Methoxy Group: Acts as a "masked" phenol. While it provides steric bulk, its primary utility lies in its potential for deprotection-cyclization sequences to form benzofurans, or as a directing group in C-H activation.

This guide details three "field-proven" cyclization protocols transforming 1 into privileged pharmacophores: 2-Arylindoles , 1,2,3-Triazoles , and Benzofurans .

Reaction Landscape & Decision Tree

The following decision tree guides the selection of reagents based on the desired target scaffold.

ReactionLandscape Start 1-Ethynyl-3,5-difluoro- 2-methoxybenzene Reagent_Pd Reagents: o-Iodoaniline + Pd(PPh3)4 CuI, Base Start->Reagent_Pd Sonogashira/Cyclization Reagent_Click Reagents: Azide (R-N3) CuSO4, Na-Ascorbate Start->Reagent_Click CuAAC Reagent_Iodo Reagents: 1. BBr3 (Demethylation) 2. I2/NaHCO3 (Cyclization) Start->Reagent_Iodo Deprotection/Iodocyclization Target_Indole Target: 2-Arylindole (Kinase Inhibitors) Target_Triazole Target: 1,2,3-Triazole (Bioisosteres/Click) Target_Benzofuran Target: Benzofuran (Core Scaffold) Reagent_Pd->Target_Indole Reagent_Click->Target_Triazole Reagent_Iodo->Target_Benzofuran

Figure 1: Strategic reagent selection guide for cyclizing 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

Protocol A: One-Pot Synthesis of Fluorinated 2-Arylindoles

Scientific Rationale: While the "Larock" synthesis typically employs internal alkynes, terminal aryl alkynes like 1 are best utilized in a Sonogashira coupling–Cyclization sequence with o-haloanilines. The electron-deficient nature of the 3,5-difluorophenyl ring increases the acidity of the terminal alkyne proton, facilitating the initial transmetallation step with Copper(I). However, it also reduces the nucleophilicity of the triple bond during the subsequent cyclization onto the nitrogen. Therefore, a catalytic system capable of activating both steps is required.

Mechanism:

  • Sonogashira Coupling: Pd(0)/Cu(I) couples 1 with o-iodoaniline to form the internal alkyne intermediate.

  • Cyclization: The Nitrogen lone pair attacks the Pd-activated alkyne (5-endo-dig or 6-endo-dig followed by reductive elimination) to close the indole ring.

Reagents & Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: DMF (anhydrous) or 1,4-Dioxane

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Loading: Add o-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

  • Substrate Addition: Dissolve 1-Ethynyl-3,5-difluoro-2-methoxybenzene (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) and add to the tube.

  • Base Addition: Add Et₃N (418 µL, 3.0 mmol) via syringe.

  • Degassing: Freeze-pump-thaw the solution x3 to remove O₂ (Critical to prevent homocoupling of the alkyne).

  • Reaction: Heat to 100 °C for 12 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 8:2).

    • Self-Validation: The starting alkyne 1 is UV active and stains with KMnO₄. The product (indole) will be highly fluorescent under long-wave UV (365 nm).

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Protocol B: CuAAC "Click" Cyclization to Triazoles

Scientific Rationale: The 1,4-disubstituted 1,2,3-triazole is a bioisostere of the amide bond. The 3,5-difluoro substitution pattern on 1 makes the resulting triazole a potent dipole, often improving binding affinity in protein pockets. The electron-withdrawing fluorines accelerate the reaction by lowering the LUMO of the alkyne, making it more reactive toward the azide dipole.

Reagents:

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1) - The "Sharpless Conditions"

Step-by-Step Protocol:

  • Dissolution: In a 20 mL vial, suspend 1 (1.0 mmol) and the organic Azide (1.0 mmol) in t-BuOH (2 mL) and Water (2 mL).

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (40 mg in 200 µL water) and CuSO₄·5H₂O (25 mg in 100 µL water).

  • Initiation: Add the Ascorbate solution to the reaction mixture, followed by the Copper solution. The mixture should turn bright yellow/orange.

  • Agitation: Stir vigorously at Room Temperature for 4–16 hours.

    • Self-Validation: If the reaction turns green/blue, oxygen has entered and oxidized Cu(I) to Cu(II). Add more ascorbate immediately to restore the active species.

  • Workup: Dilute with water. If the product precipitates (likely due to the lipophilic difluoro-ring), filter and wash with cold water. If not, extract with DCM.

Protocol C: "Scaffold Morphing" to Benzofurans

Scientific Rationale: Direct cyclization of 1 to a benzofuran is blocked by the methyl group on the oxygen. While Gold(I) can catalyze migratory cyclization of benzyl ethers, methyl ethers are robust. The most reliable path is Demethylation followed by Iodocyclization . This yields a 3-iodobenzofuran, a highly functionalizable scaffold (amenable to further Suzuki/Sonogashira couplings).

Workflow:

  • Demethylation: BBr₃ (Boron Tribromide) cleavage of the methyl ether.

  • Iodocyclization: I₂/NaHCO₃ mediated ring closure.

Step-by-Step Protocol:

Part 1: Demethylation

  • Dissolve 1 (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C.

  • Add BBr₃ (1.0 M in DCM, 2.0 mL, 2.0 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with MeOH (carefully!). Wash with NaHCO₃. Isolate the 2-ethynyl-4,6-difluorophenol.

Part 2: Iodocyclization

  • Dissolve the isolated phenol (1.0 mmol) in CH₃CN (10 mL).

  • Add NaHCO₃ (3.0 equiv) and I₂ (3.0 equiv).

  • Stir at RT for 3 hours.

  • Quench: Add sat. Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (solution turns from brown to colorless).

  • Result: 5,7-Difluoro-3-iodobenzofuran.

Comparative Data & Reagent Selection

Target ScaffoldKey ReagentsCritical ParameterExpected Yield
2-Arylindole PdCl₂(PPh₃)₂, CuI, Et₃NAnaerobic conditions (prevents Glaser coupling)75–85%
1,2,3-Triazole CuSO₄, Na-AscorbateActive Cu(I) species maintenance>90%
Benzofuran 1. BBr₃; 2. I₂, NaHCO₃Complete demethylation prior to cyclization60–70% (2 steps)

References

  • Larock Indole Synthesis & Modifications

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2][3] Journal of the American Chemical Society.

  • Gold-Catalyzed Cyclization of Alkynyl Ethers

    • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews.
  • Iodocyclization of Alkynyl Phenols

    • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]furans by the iodocyclization of o-alkynylphenols. Journal of Organic Chemistry.
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling with Fluorinated Phenylacetylenes

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specialized focus on the challenges presented by fluorinated phenylacetylenes. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specialized focus on the challenges presented by fluorinated phenylacetylenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common experimental failures, explain the underlying chemical principles, and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a fluorinated phenylacetylene is not proceeding at all. What are the most common initial culprits?

When a Sonogashira reaction fails to initiate, the primary suspects are often related to the catalyst's activity, the quality of the reagents, and the reaction environment.[1] It is crucial to ensure that both the palladium catalyst and the copper(I) cocatalyst are active and have not degraded.[2] Additionally, the use of anhydrous and anaerobic conditions is critical, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1][2] Thoroughly degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen, is a fundamental prerequisite.[2]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized when using fluorinated phenylacetylenes?

Glaser coupling is a frequent side reaction in Sonogashira couplings, particularly when a copper cocatalyst is used in the presence of oxygen.[3] To mitigate this, maintaining a strictly inert atmosphere is paramount.[1] For fluorinated phenylacetylenes, which can be more prone to this side reaction due to electronic effects, several strategies can be employed. Reducing the concentration of the copper(I) iodide to the minimum effective amount is often beneficial. In instances where homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is a highly effective solution.[3][4]

Q3: My reaction mixture has turned black, and I see a precipitate. What does this signify and what is the remedy?

The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[1] This occurs when the active Pd(0) species agglomerates and precipitates from the solution, rendering it catalytically inactive. This is often caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[1] To prevent this, it is essential to use high-purity, degassed reagents and solvents and to maintain strict anaerobic conditions throughout the reaction.

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling, and how does this apply to reactions with fluorinated phenylacetylenes?

The reactivity of the aryl or vinyl halide significantly influences the reaction's success. The general trend for reactivity is I > OTf > Br > Cl.[2] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[3] Aryl chlorides are typically the least reactive and often require specialized, highly active catalyst systems.[5] This reactivity trend holds true when coupling with fluorinated phenylacetylenes.

Q5: Is it possible to perform a Sonogashira coupling without a copper cocatalyst, and is this recommended for fluorinated substrates?

Yes, copper-free Sonogashira reactions are not only possible but are often the preferred method to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4] For fluorinated phenylacetylenes, which can be sensitive substrates, a copper-free approach can be particularly advantageous. These reactions may necessitate the use of specific ligands or different reaction conditions to achieve high efficiency.[6][7]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low or nonexistent product yield is a common frustration. A systematic approach to troubleshooting this issue is essential.

Potential Cause 1: Inactive Catalyst System

  • The "Why": The palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is the heart of the reaction. Pd(0) complexes can be sensitive to air and moisture, leading to deactivation.[2] Similarly, the copper(I) iodide cocatalyst can degrade over time.

  • The Solution:

    • Always use a fresh batch of the palladium catalyst or one that has been stored meticulously under an inert atmosphere.

    • Ensure the copper(I) iodide is from a recently opened bottle or a fresh purchase.

    • Consider using more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.[8]

Potential Cause 2: Inappropriate Ligand Choice for Fluorinated Substrates

  • The "Why": The electronic properties of fluorinated phenylacetylenes can significantly influence the catalytic cycle. The electron-withdrawing nature of fluorine atoms can affect the rate of key steps like transmetalation. The choice of phosphine ligand on the palladium center is critical to modulate its electronic properties and steric environment. Bulky and electron-rich ligands often promote more efficient reactions.[6]

  • The Solution:

    • For electron-deficient fluorinated phenylacetylenes, consider switching to more electron-rich and sterically demanding phosphine ligands like P(t-Bu)₃ or bulky N-heterocyclic carbene (NHC) ligands.[6]

    • A ligand screening experiment is often a worthwhile investment of time to identify the optimal ligand for your specific substrate combination.

Potential Cause 3: Suboptimal Reaction Conditions

  • The "Why": The solvent, base, and temperature all play a crucial role in the reaction's success. The base is necessary to neutralize the hydrogen halide byproduct.[8] The solvent must be able to dissolve all reactants and intermediates.

  • The Solution:

    • Solvent: While DMF and amines like triethylamine are common, consider exploring other solvents like THF or dioxane, especially if you observe catalyst decomposition.[8]

    • Base: Ensure the amine base is dry and used in sufficient quantity. For less reactive substrates, a stronger base like Cs₂CO₃ might be beneficial, particularly in copper-free systems.[9]

    • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl halides (bromides and chlorides) or sterically hindered substrates may require elevated temperatures to facilitate oxidative addition.[3]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate can be disheartening. Identifying and mitigating these side reactions is key.

Potential Cause 1: Glaser-Hay Homocoupling

  • The "Why": As mentioned in the FAQs, this is a common copper-catalyzed side reaction, especially in the presence of oxygen.[3]

  • The Solution:

    • Strictly Anaerobic Conditions: Ensure your reaction flask and solvents are thoroughly purged with an inert gas.

    • Minimize Copper: Use the lowest effective loading of the copper cocatalyst.

    • Go Copper-Free: This is the most definitive way to eliminate Glaser coupling.[3][4]

Potential Cause 2: Protodehalogenation of the Aryl Halide

  • The "Why": This side reaction, where the aryl halide is reduced to the corresponding arene, can occur under certain conditions, particularly at higher temperatures or with extended reaction times.

  • The Solution:

    • Optimize Temperature and Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive heat.

    • Check Reagent Purity: Impurities in the solvent or base can sometimes contribute to this side reaction.

Experimental Protocols

Standard Copper-Cocatalyzed Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the fluorinated phenylacetylene (1.2 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.[2]

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv).

  • Add a degassed solvent (e.g., DMF or dioxane) and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the fluorinated phenylacetylene (1.2 equiv).

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • After completion, perform a standard workup and purification.

Visualizing the Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡C-R Reductive_Elimination->Product Alkyne H-C≡C-R Base_Deprotonation Base Alkyne->Base_Deprotonation Cu-C≡CR Cu-C≡C-R Base_Deprotonation->Cu-C≡CR + CuX Cu-C≡CR->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Data Summary for Optimization

ParameterRecommendation for Fluorinated PhenylacetylenesRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(II) precatalysts are often more stable. Pd(0) is the active species.[8]
Copper Cocatalyst CuI (consider copper-free for problematic cases)Facilitates alkyne activation but can cause homocoupling.[3]
Ligand PPh₃, P(t-Bu)₃, NHCsBulky, electron-rich ligands can improve efficiency with electron-poor substrates.[6]
Base Et₃N, DIPA, Cs₂CO₃, K₂CO₃Amine bases are standard; inorganic bases are often used in copper-free systems.[8][10]
Solvent DMF, THF, Dioxane, Et₃NMust solubilize all components; choice can affect catalyst stability.[8]
Temperature Room Temperature to 100 °CDependent on the reactivity of the aryl halide.[3]

References

  • Wikipedia. Sonogashira coupling. [Link]

  • chemeurope.com. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. Sonogashira coupling. (2019-01-07). [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ACS Omega. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023-05-02). [Link]

  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • TÜBİTAK Academic Journals. Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in. (2015-05-12). [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03). [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014-01-21). [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025-08-10). [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024-10-24). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]

  • Chemical Communications (RSC Publishing). Visible light-driven cross-coupling reactions of alkyl halides with phenylacetylene derivatives for C(sp3)–C(sp) bond formation catalyzed by a B12 complex. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025-11-18). [Link]

  • PMC. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024-10-24). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Theoretical Analysis: Predicting the ¹H NMR Spectrum The structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene presents a fascinating case for ¹H NMR analysi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene presents a fascinating case for ¹H NMR analysis. The molecule's substitution pattern on the benzene ring dictates a unique set of chemical shifts and coupling constants for the aromatic protons, while the methoxy and ethynyl protons provide distinct, singlet resonances.

Key Structural Features and Their Predicted NMR Signatures:

  • Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are chemically non-equivalent. H-4 is situated between a fluorine and a hydrogen, while H-6 is positioned between a fluorine and an ethynyl group. This asymmetry suggests they will appear as distinct signals.

    • Chemical Shift: The strong electron-withdrawing nature of the two fluorine atoms will deshield the aromatic protons, shifting them downfield.[1][2] The methoxy group, being electron-donating, will counteract this effect to some extent, leading to an expected chemical shift in the range of δ 6.5-7.5 ppm.[3]

    • Multiplicity: Each aromatic proton will be coupled to the other (a four-bond meta-coupling, ⁴JHH) and to the two fluorine atoms. The coupling to the adjacent fluorine (³JHF, ortho) will be significantly larger than the coupling to the more distant fluorine (⁴JHF, meta).[4][5] This will likely result in a complex multiplet, appearing as a doublet of doublets of doublets (ddd) or a triplet of doublets (td), depending on the relative magnitudes of the coupling constants.

  • Methoxy Protons (-OCH₃): This group contains three equivalent protons and is not coupled to any neighboring protons.

    • Chemical Shift: Methoxy groups typically appear in the δ 3.5-4.0 ppm region.[6] The presence of an ortho-fluorine atom is expected to cause a slight downfield shift due to its inductive electron-withdrawing effect.

    • Multiplicity: It will appear as a sharp singlet.

  • Ethynyl Proton (-C≡CH): The terminal proton of the ethynyl group is in a unique chemical environment.

    • Chemical Shift: Acetylenic protons generally resonate in the δ 2.0-3.0 ppm range due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[3]

    • Multiplicity: It will appear as a singlet, as there are no adjacent protons to couple with.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of a high-quality, interpretable spectrum, adherence to a rigorous experimental protocol is paramount. This protocol is designed to be self-validating by incorporating standard best practices for sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Ethynyl-3,5-difluoro-2-methoxybenzene. For small molecules of this nature, this amount is sufficient for a high signal-to-noise ratio in a modern NMR spectrometer.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which is unlikely to overlap with signals of interest.[7]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[7]

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

    • Acquire a standard 1D proton spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • These parameters provide a good balance between signal-to-noise and experimental time.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃) to δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity and measure the coupling constants (J-values) for all split signals.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6-0.7 mL CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire 1D Proton Spectrum E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I J J I->J Final Spectrum & Data Table

Caption: A streamlined workflow for obtaining a high-resolution ¹H NMR spectrum.

Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR data for 1-Ethynyl-3,5-difluoro-2-methoxybenzene, based on theoretical principles and data from similar compounds.

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
H-6~7.051Htd³JHF ≈ 9.0, ⁴JHH ≈ 2.5
H-4~6.801Hddd³JHF ≈ 9.5, ⁴JHF ≈ 6.0, ⁴JHH ≈ 2.5
-OCH₃~3.953Hs-
-C≡CH~3.101Hs-

Detailed Signal Analysis:

  • Aromatic Region (δ 6.80 - 7.05):

    • H-6 (δ ~7.05): This proton is expected to appear as a triplet of doublets (td). The larger coupling (triplet) arises from similar coupling constants to the adjacent fluorine (F-5) and the other aromatic proton (H-4). A more precise analysis would reveal this as a doublet of doublets, but the similar J-values may lead to the appearance of a triplet. The smaller coupling (doublet) is due to the meta-coupling with the more distant fluorine (F-3).

    • H-4 (δ ~6.80): This proton is anticipated to be a doublet of doublet of doublets (ddd). The three different couplings are to the ortho-fluorine (F-3, ³JHF), the meta-fluorine (F-5, ⁴JHF), and the meta-proton (H-6, ⁴JHH). Typical values for these couplings are in the range of 6-10 Hz for ³JHF, 4-8 Hz for ⁴JHF, and 1-3 Hz for ⁴JHH.[4][8]

  • Methoxy Signal (-OCH₃, δ ~3.95): A sharp singlet integrating to three protons, characteristic of a methoxy group. Its downfield position relative to anisole (δ ~3.8 ppm) is consistent with the deshielding effect of the ortho-fluorine.[9]

  • Ethynyl Signal (-C≡CH, δ ~3.10): A singlet integrating to one proton. This chemical shift is consistent with other phenylacetylene compounds.[10][11]

Comparative Analysis with Alternative Compounds

To fully appreciate the electronic contributions of each substituent, it is instructive to compare the spectrum of our target molecule with those of simpler, related compounds.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Ethynyl Proton (δ, ppm)Key Observation
1-Ethynyl-3,5-difluoro-2-methoxybenzene ~6.80, ~7.05 ~3.95 ~3.10 Baseline
1,3-Difluoro-2-methoxybenzene~6.75 (t), ~7.15 (m)~3.90-The absence of the ethynyl group results in a simpler aromatic pattern.
Ethynylbenzene[10][11]~7.30-7.50 (m)-~3.05The aromatic protons are significantly downfield without the shielding effect of the methoxy group and the strong deshielding of the fluorine atoms.
1-Ethynyl-3,5-difluorobenzene[12][13]~6.90 (t), ~7.10 (d)-~3.40Without the electron-donating methoxy group, the aromatic and ethynyl protons are shifted further downfield.

Insights from Comparison:

  • Effect of the Methoxy Group: Comparing the target molecule to 1-Ethynyl-3,5-difluorobenzene reveals the electron-donating nature of the methoxy group, which shields the aromatic and ethynyl protons, shifting their signals upfield (to lower δ values).[1][3]

  • Effect of the Fluorine Atoms: A comparison with ethynylbenzene highlights the powerful deshielding effect of the two fluorine atoms, which causes a significant downfield shift of the aromatic protons in the target molecule.[2]

  • Effect of the Ethynyl Group: The replacement of a proton in 1,3-difluoro-2-methoxybenzene with an ethynyl group introduces a new singlet and slightly alters the chemical shifts of the remaining aromatic protons due to its anisotropic and weak electron-withdrawing effects.

Conclusion

The ¹H NMR spectrum of 1-Ethynyl-3,5-difluoro-2-methoxybenzene is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The characteristic splitting patterns in the aromatic region, dominated by large H-F coupling constants, serve as a definitive fingerprint for the substitution pattern. Furthermore, by placing this analysis in a comparative context with structurally similar molecules, we can dissect the individual electronic contributions of the fluoro, methoxy, and ethynyl substituents, providing valuable insights for chemists engaged in rational drug design and materials development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10821, Phenylacetylene. Retrieved from [Link].

  • Journal of Organic and Pharmaceutical Chemistry (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link].

  • The Royal Society of Chemistry (2017). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link].

  • Go up (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link].

  • ResearchGate (2007). Coupling of Protons with Fluorine. Retrieved from [Link].

  • Elsevier (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Molecular Spectroscopy, 26(1), 117-123. Retrieved from [Link].

  • National Center for Biotechnology Information (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. ACS Chemical Biology, 7(10), 1695-1704. Retrieved from [Link].

  • Iowa State University (2013). NMR Sample Preparation - Chemical Instrumentation Facility. Retrieved from [Link].

  • University of Cambridge (Date N/A). NMR Sample Preparation. Retrieved from [Link].

  • e-PG Pathshala (Date N/A). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link].

  • The Royal Society of Chemistry (2016). Supporting Information for Domino synthesis of internal alkynes from arylhydrazines and terminal alkynes. Retrieved from [Link].

  • Chemistry Stack Exchange (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link].

  • Iowa State University (Date N/A). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link].

  • Duke University (Date N/A). The Duke NMR Center Coupling constants. Retrieved from [Link].

  • Canadian Science Publishing (1970). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 48(7), 1057-1063. Retrieved from [Link].

  • American Chemical Society (1961). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 83(14), 3096-3102. Retrieved from [Link].

  • American Chemical Society (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 58(23), 6434-6437. Retrieved from [Link].

  • Taylor & Francis Online (1965). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 9(2), 143-151. Retrieved from [Link].

  • Wiley Online Library (1998). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 39(6), 865-869. Retrieved from [Link].

  • University of Cambridge (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link].

  • Semantic Scholar (1995). Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Journal of The Chemical Society-perkin Transactions 1. Retrieved from [Link].

  • ScienceDirect (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 56(19), 3065-3074. Retrieved from [Link].

  • ACD/Labs (2025). Methoxy groups just stick out. Retrieved from [Link].

  • University of Regensburg (Date N/A). Chemical shifts. Retrieved from [Link].

  • Scribd (Date N/A). 1H-NMR Organic Structure Guide. Retrieved from [Link].

  • Chem-Space (Date N/A). 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene. Retrieved from [Link].

  • ACS Publications (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and other reactive species. Environmental Science & Technology, 52(4), 2090-2099. Retrieved from [Link].

  • Reddit (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Retrieved from [Link].

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Ethynyl-3,5-difluoro-2-methoxybenzene via ¹³C and ¹⁹F NMR

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. The introduction of fluorine atoms into organic molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making robust analytical characterization essential. This guide provides an in-depth analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Ethynyl-3,5-difluoro-2-methoxybenzene , a compound of interest in synthetic and medicinal chemistry.

This document moves beyond a simple data report, offering a comparative analysis with structurally related molecules. By understanding the subtle yet significant shifts and coupling patterns, researchers can gain a deeper appreciation for the electronic environment of this complex molecule. The insights provided herein are grounded in established NMR principles and data from analogous compounds, reflecting the interpretive expertise required in the field.

The Structural Significance of Fluorinated Aromatics

Fluorine's high electronegativity and relatively small van der Waals radius make it a unique substituent in drug design. Its incorporation can influence metabolic stability, binding affinity, and lipophilicity. Consequently, unambiguous characterization of fluorinated compounds is a critical step in the research and development pipeline. NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, stands as a powerful, non-destructive technique for this purpose, providing detailed information about the carbon skeleton and the electronic environment of the fluorine atoms.[1][2]

Predicted ¹³C and ¹⁹F NMR Data for 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Table 1: Predicted ¹³C NMR Spectral Data for 1-Ethynyl-3,5-difluoro-2-methoxybenzene in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C1 (C-Ethynyl)~150Triplet²JCF ≈ 25-35
C2 (C-OCH₃)~155Singlet-
C3, C5 (C-F)~160Doublet of Doublets¹JCF ≈ 240-260, ³JCF ≈ 5-15
C4 (C-H)~100Triplet³JCF ≈ 3-8
C6 (C-H)~105Singlet-
C≡CH~80Singlet-
C≡C H~78Singlet-
OCH₃~60-65Singlet-

Table 2: Predicted ¹⁹F NMR Spectral Data for 1-Ethynyl-3,5-difluoro-2-methoxybenzene in CDCl₃

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F at C3, C5-105 to -115Singlet (proton decoupled)-

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, a comparison with experimentally determined NMR data of similar compounds is invaluable. This comparative approach allows for a more nuanced understanding of substituent effects on the NMR spectra.

Comparison with 1,3-Difluorobenzene

1,3-Difluorobenzene serves as a foundational reference. The absence of the ethynyl and methoxy groups provides a baseline for understanding the impact of these substituents.

Table 3: Experimental ¹³C and ¹⁹F NMR Data for 1,3-Difluorobenzene in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹³C (C1, C3)163.5dd¹JCF = 246, ³JCF = 11
¹³C (C2)103.9t²JCF = 26
¹³C (C4, C6)110.4d²JCF = 21, ⁴JCF = 7
¹³C (C5)130.6t³JCF = 10
¹⁹F-110.1s-

Source: SDBSWeb

The introduction of the electron-donating methoxy group and the electron-withdrawing ethynyl group in 1-Ethynyl-3,5-difluoro-2-methoxybenzene is expected to significantly influence the chemical shifts of the aromatic carbons compared to 1,3-difluorobenzene.

Comparison with 1-Ethynyl-2-fluorobenzene

This compound allows for the examination of the interplay between a fluorine and an ethynyl group without the influence of a second fluorine or a methoxy group.

Table 4: Experimental ¹³C NMR Data for 1-Ethynyl-2-fluorobenzene

Carbon AtomChemical Shift (δ, ppm)
C1 (C-F)162.5 (d, ¹JCF = 250 Hz)
C2 (C-Ethynyl)115.8 (d, ²JCF = 16 Hz)
C3131.5 (d, ³JCF = 4 Hz)
C4124.4 (s)
C5129.1 (d, ³JCF = 8 Hz)
C6124.4 (s)
C≡CH82.2 (d, ³JCF = 4 Hz)
C ≡CH77.1 (s)

Source: ChemicalBook[6]

The presence of the additional fluorine and the methoxy group in the target molecule will further modulate these chemical shifts and coupling constants.

Experimental Protocols

To obtain high-quality ¹³C and ¹⁹F NMR spectra for compounds like 1-Ethynyl-3,5-difluoro-2-methoxybenzene, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹³C NMR referencing. For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard can be used.[7]

¹³C NMR Spectroscopy
  • Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment : Standard proton-decoupled ¹³C NMR experiment (zgpg30).

  • Parameters :

    • Pulse Program : zgpg30 (or equivalent for ¹H decoupling).

    • Acquisition Time (AQ) : ~1-2 seconds.

    • Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS) : 1024 or higher, depending on the sample concentration.

    • Spectral Width (SW) : 0-200 ppm.

  • Processing : Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation.

¹⁹F NMR Spectroscopy
  • Instrument : A 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

  • Experiment : Standard ¹⁹F NMR experiment, typically with proton decoupling.

  • Parameters :

    • Pulse Program : zgpg30 (or equivalent with ¹H decoupling).

    • Acquisition Time (AQ) : ~1 second.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 128 or higher.

    • Spectral Width (SW) : A wide spectral width (e.g., -50 to -250 ppm) is recommended initially to locate the signals.[8][9]

  • Processing : Similar to ¹³C NMR, apply an exponential multiplication with a line broadening of 0.3 Hz.

Visualizing NMR Interactions

The following diagrams illustrate the key through-bond couplings expected in the ¹³C and ¹⁹F NMR spectra of 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

Caption: Key ¹³C-¹⁹F J-coupling interactions in 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

G cluster_workflow NMR Characterization Workflow Sample Preparation Sample Preparation ¹³C NMR Acquisition ¹³C NMR Acquisition Sample Preparation->¹³C NMR Acquisition Proton Decoupled ¹⁹F NMR Acquisition ¹⁹F NMR Acquisition Sample Preparation->¹⁹F NMR Acquisition Proton Decoupled Data Processing Data Processing ¹³C NMR Acquisition->Data Processing FT, Phasing ¹⁹F NMR Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Peak Picking, Integration Structural Elucidation Structural Elucidation Spectral Analysis->Structural Elucidation Assignment of δ and J Comparative Analysis Comparative Analysis Structural Elucidation->Comparative Analysis

Caption: Recommended workflow for NMR-based structural characterization.

Conclusion

The comprehensive NMR characterization of novel fluorinated aromatic compounds is a cornerstone of modern chemical research. This guide provides a detailed, expert-driven framework for understanding the ¹³C and ¹⁹F NMR spectra of 1-Ethynyl-3,5-difluoro-2-methoxybenzene . By leveraging predictive data and comparative analysis with structurally related molecules, researchers can confidently assign the spectral features of this and similar compounds. The provided protocols and visualizations serve as a practical resource for obtaining and interpreting high-quality NMR data, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Wray, V. (1980). Carbon-13 Nuclear Magnetic Resonance Studies of some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1598-1606.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Supporting Information for various fluorinated compounds. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl Fluorides. Retrieved from [Link]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Retrieved from [Link]

  • Foroozandeh, M., & Claridge, T. D. W. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(21), 5486-5496.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

  • Loemker, J. E., Read, J. M., & Goldstein, J. H. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 91(2), 273-276.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for various organic reactions.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. e-MagRes, 2(1), 29-37.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wiley-VCH. (2003).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).
  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses, 102, 315-334.
  • Beilstein Journals. (n.d.).
  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

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Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 1-Ethynyl-3,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 1-Ethynyl-3,5-difluoro-2-methoxybenzene. This compound, a highly functionalized aromatic molecule, is representative of modern pharmaceutical intermediates where stringent purity control is paramount. This document details the logical progression from analyte characterization to method validation, emphasizing the rationale behind each experimental choice and comparing viable alternatives to arrive at an optimized, trustworthy analytical procedure.

Analyte Characterization: The Foundation of Method Development

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is critical. 1-Ethynyl-3,5-difluoro-2-methoxybenzene possesses a distinct chemical architecture that dictates the chromatographic strategy.

  • Structure and Polarity: The molecule consists of a benzene ring substituted with two electron-withdrawing fluorine atoms, a slightly polar methoxy group, and a non-polar ethynyl group. This combination renders the molecule relatively non-polar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it will interact well with a non-polar stationary phase.[1]

  • UV Absorbance: The presence of the aromatic ring and conjugated ethynyl group creates a strong chromophore. This is a significant advantage, as it allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[2][3] A preliminary scan of the analyte in a common solvent like acetonitrile or methanol is the first practical step to determine the wavelength of maximum absorbance (λ-max), ensuring high sensitivity for both the parent compound and potential impurities.[4]

Based on this initial assessment, the logical starting point is an RP-HPLC method with UV detection.

Initial Method Screening: Column and Mobile Phase Selection

The goal of the initial screening is to find a set of conditions that successfully retains and elutes the main analyte peak. The choices made here are based on established chromatographic principles and experience with similar aromatic compounds.[5][6]

Experimental Protocol: Initial Screening

  • Column Selection: Begin with a standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), as it is the most widely used and versatile reversed-phase column.[1][7][8]

  • Mobile Phase: A simple mobile phase of Acetonitrile (ACN) and water is an excellent starting point.[9] ACN is often preferred over methanol for aromatic compounds due to its lower viscosity and different selectivity.

  • Gradient: A generic "scouting" gradient is highly effective for initial runs. A broad linear gradient from a low to a high organic phase concentration (e.g., 10% to 95% ACN over 20 minutes) will ensure the elution of both polar and non-polar impurities.

  • Detection: Monitor the eluent using a DAD across a wide range (e.g., 200-400 nm) to capture the λ-max of the analyte and any impurities, which may have different spectral properties.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the 1-Ethynyl-3,5-difluoro-2-methoxybenzene standard in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Comparative Analysis of Stationary Phases

While a C18 column is a robust starting point, it may not provide the optimal selectivity for resolving critical impurity pairs. Comparing different stationary phases is a crucial step in developing a high-resolution, stability-indicating method. The choice of column directly impacts the efficiency and resolution of the separation.[1]

Rationale for Column Comparison: Different stationary phases offer unique separation mechanisms based on varying interactions with the analyte.

  • C18 (Octadecylsilane): The industry standard, separates primarily based on hydrophobicity.[1]

  • C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. It can sometimes offer different selectivity for moderately polar molecules.[1]

  • Phenyl-Hexyl: This phase introduces π-π interactions as a separation mechanism, which can be highly effective for separating aromatic compounds with subtle structural differences.[7]

Experimental Protocol: Column Screening

  • Use the same HPLC system, scouting gradient, and sample preparation for all columns to ensure a fair comparison.

  • Equilibrate each column with the starting mobile phase composition for at least 10 column volumes.

  • Inject the same sample volume onto each column.

  • Record the chromatograms and evaluate key performance parameters.

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing Factor (USP)Resolution (Analyte vs. Impurity A*)Theoretical Plates (N)
C18 (4.6x150mm, 5µm)12.51.11.815,000
C8 (4.6x150mm, 5µm)10.81.21.613,500
Phenyl-Hexyl (4.6x150mm, 5µm)13.11.02.5 16,000

*Impurity A is a hypothetical closely-eluting impurity for illustrative purposes.

Mobile Phase Optimization: Fine-Tuning Selectivity

After selecting the most suitable column, the mobile phase composition is optimized to achieve the best possible separation in the shortest reasonable time.[10][11][12] This involves adjusting the organic solvent type, gradient slope, and potentially the pH.

Organic Modifier Comparison: Acetonitrile vs. Methanol Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. While ACN was used for screening, methanol can alter selectivity and is worth investigating.[9]

Experimental Protocol: Mobile Phase Optimization

  • Using the selected Phenyl-Hexyl column, develop a new gradient using Methanol/Water.

  • Adjust the gradient time and slope to achieve a similar retention time for the main peak as obtained with ACN.

  • Compare the resolution of critical impurity pairs between the ACN and MeOH methods.

Results Summary: In this case, the ACN/Water mobile phase continued to provide superior resolution and sharper peaks compared to the MeOH/Water system. Therefore, ACN was retained as the organic modifier.

Gradient Optimization: The initial scouting gradient can be refined to improve resolution and reduce run time.

  • Step 1: The initial hold at 10% ACN can be adjusted based on the retention of the first eluting impurity.

  • Step 2: The gradient slope can be made shallower around the elution time of the main peak and its closely-eluting impurities to maximize resolution.

  • Step 3: The final gradient percentage and hold time can be increased to ensure any highly non-polar impurities are eluted from the column.

After several iterative experiments, a refined gradient was established, improving the resolution of Impurity A to >3.0 and reducing the total run time by 5 minutes.

Workflow and Decision-Making Visualization

The process of HPLC method development is a logical, stepwise procedure. The following diagram illustrates the workflow and key decision points described in this guide.

HPLC_Method_Development Analyte Analyte Characterization (Structure, Polarity, UV) Start Select Initial Conditions (RP-HPLC, UV-DAD) Analyte->Start ColumnScreen Column Screening (C18, C8, Phenyl-Hexyl) Start->ColumnScreen Eval1 Evaluate Resolution & Peak Shape ColumnScreen->Eval1 Eval1->ColumnScreen Resolution < 2.0 (Try different phase) SelectCol Select Best Column (Phenyl-Hexyl) Eval1->SelectCol Phenyl-Hexyl > 2.0 MobilePhase Mobile Phase Optimization (ACN vs MeOH, Gradient) SelectCol->MobilePhase Eval2 Optimize Resolution & Run Time MobilePhase->Eval2 Eval2->MobilePhase Sub-optimal (Adjust Gradient) FinalMethod Final Optimized Method Eval2->FinalMethod Resolution > 2.0 Time Optimized Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: Workflow for systematic HPLC method development.

Recommended Final Method and Validation Strategy

The systematic development process culminates in a final, optimized method ready for validation.

Table 2: Final Optimized HPLC Method

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 70% B in 15 min, then to 95% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector DAD, 272 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Method Validation: A Commitment to Trustworthiness The optimized method must be validated to prove it is suitable for its intended purpose, a requirement mandated by regulatory bodies. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by peak purity analysis using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration).

  • Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate).

By following this structured, comparative approach, a scientifically sound, robust, and reliable HPLC method can be developed for the critical task of purity analysis, ensuring the quality and safety of pharmaceutical materials.

References

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

This guide provides a detailed analysis of the expected infrared (IR) absorption peaks for the novel aromatic compound, 1-Ethynyl-3,5-difluoro-2-methoxybenzene. In the absence of a published experimental spectrum for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected infrared (IR) absorption peaks for the novel aromatic compound, 1-Ethynyl-3,5-difluoro-2-methoxybenzene. In the absence of a published experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool for researchers. By leveraging established principles of vibrational spectroscopy and comparing with structurally related molecules, we can confidently anticipate the key spectral features that define this compound's unique chemical fingerprint. This guide is intended for researchers, scientists, and professionals in drug development who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of complex organic molecules.

The Significance of IR Spectroscopy in Aromatic Compound Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, leading to characteristic absorption bands in the IR spectrum.[1][2] For substituted benzene derivatives like 1-Ethynyl-3,5-difluoro-2-methoxybenzene, IR spectroscopy is invaluable for confirming the presence of key functional groups and providing insights into the substitution pattern on the aromatic ring. The precise position, intensity, and shape of the absorption bands are highly sensitive to the molecular structure, making FTIR an essential tool for identity confirmation and purity assessment.

Predicted Infrared Spectrum of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

The structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene incorporates several key functional groups whose vibrational modes will dominate the IR spectrum: a terminal alkyne, a difluoro-substituted aromatic ring, and a methoxy ether group. The electronic interplay between these substituents—the electron-withdrawing fluorine atoms and the electron-donating methoxy group—will influence the bond strengths and, consequently, the positions of the absorption peaks.

Here is a breakdown of the predicted characteristic IR peaks:

  • Alkyne Group (C≡C-H):

    • ≡C-H Stretch: A sharp and strong absorption band is expected at approximately 3300 cm⁻¹ .[3][4][5] This is a highly characteristic peak for terminal alkynes and its presence is a strong indicator of this functional group.

    • C≡C Stretch: A weak to medium intensity, sharp peak is anticipated in the range of 2100-2150 cm⁻¹ .[3][4][5] The intensity of this peak can be variable, but its position is a reliable marker for the carbon-carbon triple bond.

  • Aromatic Ring:

    • Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.[2][5]

    • Aromatic C=C Stretch: Several medium to strong bands will appear in the 1475-1600 cm⁻¹ region, characteristic of the benzene ring's skeletal vibrations.[2][5] The substitution pattern will influence the exact number and position of these peaks.

  • Ether Group (Ar-O-CH₃):

    • Asymmetric C-O-C Stretch: A strong, prominent band is predicted in the 1250-1200 cm⁻¹ range.

    • Symmetric C-O-C Stretch: Another, often slightly weaker, band is expected around 1050-1000 cm⁻¹ .

    • Aliphatic C-H Stretch (in -OCH₃): Strong absorptions are expected in the 2850-2960 cm⁻¹ range, typical for the methyl group.[6]

  • Aryl Fluoride Group (C-F):

    • C-F Stretch: One or more strong and intense absorption bands are expected in the fingerprint region, typically between 1100-1400 cm⁻¹ .[7] These bands can sometimes overlap with other vibrations, but their intensity is a key feature.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of 1-Ethynyl-3,5-difluoro-2-methoxybenzene with the known IR data of structurally similar compounds: 1,3-Difluorobenzene and 1-Ethynyl-2-methoxybenzene .

  • 1,3-Difluorobenzene: This molecule provides a reference for the vibrations of the difluoro-substituted aromatic ring. Its spectrum will show the characteristic aromatic C-H and C=C stretches, as well as the strong C-F stretching bands.[8][9][10] The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region will also be indicative of the meta-disubstitution pattern.[7]

  • 1-Ethynyl-2-methoxybenzene (2-Ethynylanisole): This compound offers insight into the vibrational modes of the ethynyl and methoxy groups attached to a benzene ring.[11][12] Its spectrum will be dominated by the sharp ≡C-H stretch around 3300 cm⁻¹, the C≡C stretch near 2100 cm⁻¹, and the strong C-O stretches of the methoxy group.

By comparing these reference spectra, we can infer how the combination of these functional groups in 1-Ethynyl-3,5-difluoro-2-methoxybenzene will manifest in its IR spectrum. The presence of the strong electron-withdrawing fluorine atoms is expected to slightly shift the frequencies of the aromatic and ether vibrations compared to 1-ethynyl-2-methoxybenzene.

Table 1: Comparative Analysis of Predicted and Reference IR Peaks (cm⁻¹)
Functional GroupVibrational ModePredicted Range for 1-Ethynyl-3,5-difluoro-2-methoxybenzeneObserved Peaks in 1,3-DifluorobenzeneObserved Peaks in 1-Ethynyl-2-methoxybenzene
Alkyne ≡C-H Stretch~3300 (Strong, Sharp)N/A~3300 cm⁻¹
C≡C Stretch2100-2150 (Weak-Medium, Sharp)N/A~2100 cm⁻¹
Aromatic Aromatic C-H Stretch3050-3100 (Weak-Medium)~3050-3100 cm⁻¹~3000-3100 cm⁻¹
Aromatic C=C Stretch1475-1600 (Medium-Strong)~1450-1600 cm⁻¹~1450-1600 cm⁻¹
Ether Asymmetric C-O-C Stretch1200-1250 (Strong)N/A~1250 cm⁻¹
Symmetric C-O-C Stretch1000-1050 (Medium-Strong)N/A~1030 cm⁻¹
Aryl Fluoride C-F Stretch1100-1400 (Strong)~1100-1300 cm⁻¹N/A
Aliphatic -CH₃ Stretch2850-2960 (Strong)N/A~2840-2960 cm⁻¹

Experimental Protocol for FTIR Analysis of a Crystalline Solid

To obtain a high-quality IR spectrum of a novel compound such as 1-Ethynyl-3,5-difluoro-2-methoxybenzene, meticulous sample preparation is paramount.[13][14][15] The following protocol outlines the KBr pellet method, a common and effective technique for solid samples.

Step-by-Step Methodology:
  • Reagent and Equipment Preparation:

    • Ensure all equipment (agate mortar and pestle, pellet die, hydraulic press) is scrupulously clean and dry to prevent contamination.

    • Dry FTIR-grade potassium bromide (KBr) powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, then store it in a desiccator.[14]

  • Sample Grinding:

    • Place approximately 1-2 mg of the crystalline sample into the agate mortar.

    • Grind the sample into a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering effects.[14]

  • Mixing with KBr:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[13]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.[13]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.[1]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Alternative Method: Attenuated Total Reflectance (ATR)

For a quicker, less sample-intensive analysis, ATR-FTIR is an excellent alternative.[1] A small amount of the powdered sample is simply placed onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation and is non-destructive.

Logical Workflow for Spectral Analysis

The following diagram illustrates the systematic approach to analyzing the IR spectrum of a novel compound.

Caption: Workflow for IR spectral analysis of a novel compound.

Conclusion

While an experimental spectrum for 1-Ethynyl-3,5-difluoro-2-methoxybenzene is not yet publicly available, a comprehensive understanding of its infrared absorption characteristics can be achieved through predictive analysis and comparison with structurally related molecules. The key identifying features in its IR spectrum will be the sharp terminal alkyne ≡C-H stretch near 3300 cm⁻¹, the C≡C stretch around 2100-2150 cm⁻¹, strong C-O ether stretches, and intense C-F bands in the fingerprint region. This guide provides a robust framework for researchers to interpret the spectrum of this and other complex aromatic compounds, ensuring accurate structural elucidation and characterization.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 15, 2026, from [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Benzene, 1,3-difluoro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 1,3-Difluorobenzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved February 15, 2026, from [Link]

  • How to Prepare Samples for FTIR Testing. (2026, January 24). Rocky Mountain Labs. Retrieved February 15, 2026, from [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). International Journal of Science and Research (IJSR). Retrieved February 15, 2026, from [Link]

  • Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Benzene, 1,3-difluoro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Benzene, 1,3-difluoro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.). University of California, Santa Cruz. Retrieved February 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc. Retrieved February 15, 2026, from [Link]

  • Benzene, 1-ethyl-2-methoxy-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved February 15, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups. (2024, July 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry with Victor [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • 1-Ethoxy-2-methoxybenzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Characterization of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Executive Summary 1-Ethynyl-3,5-difluoro-2-methoxybenzene ( , MW 168.14 Da) is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of liquid crystals and bioactive heterocyclic compounds (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3,5-difluoro-2-methoxybenzene (


, MW 168.14 Da) is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of liquid crystals and bioactive heterocyclic compounds (e.g., mGluR5 antagonists).

Characterizing this molecule presents a distinct analytical challenge due to the "Ortho Effect" —the interaction between the electron-rich methoxy group (


-position) and the reactive ethynyl group (

-position). This guide compares the two primary mass spectrometry workflows—Electron Impact (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for structural elucidation versus quantitative monitoring.
Quick Comparison Matrix
FeatureMethod A: GC-EI-MS Method B: LC-ESI-MS/MS
Primary Utility Structural Fingerprinting & PurityBiological Matrix Quantitation
Ionization Energy Hard (70 eV)Soft (3-5 kV)
Dominant Ion Fragment Ions (

153, 125)
Protonated Molecular Ion (

, 169)
Key Mechanism Radical Cation CyclizationProtonation & Adduct Formation
Limit of Detection Low ng rangepg range (MRM mode)

Technical Deep Dive: Fragmentation Mechanics

Electron Impact (EI) Fragmentation (Hard Ionization)

In EI, the molecule is bombarded with 70 eV electrons, generating a radical cation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. For this specific molecule, the fragmentation is driven by the stability of the benzofuran-type cation formed after the loss of the methyl group.

The Ortho-Effect Mechanism:

  • Molecular Ion (

    
     168):  The parent ion is visible but often not the base peak.
    
  • 
    -Cleavage (Loss of 
    
    
    
    ):
    The methoxy bond cleaves, expelling a methyl radical (
    
    
    Da).
  • Cyclization (

    
     153):  Unlike simple anisoles, the resulting cation is stabilized by the ortho-ethynyl group, likely cyclizing to form a substituted benzofuranyl cation . This is the thermodynamic sink and typically the Base Peak (100%) .
    
  • Carbonyl Loss (

    
     125):  The cyclic cation ejects carbon monoxide (
    
    
    
    Da), a hallmark of phenolic/anisolic fragmentation.
  • Fluorine Elimination: Subsequent loss of

    
     or 
    
    
    
    leads to lower mass aromatic fragments (
    
    
    105, 99).
Electrospray Ionization (ESI) Behavior (Soft Ionization)

ESI preserves the molecular integrity.[1]

  • Positive Mode (

    
    ):  The methoxy oxygen acts as a weak proton acceptor. Expect a dominant 
    
    
    
    at
    
    
    169. Sodium adducts
    
    
    (
    
    
    191) are common if solvents are not essentially salt-free.
  • Fragmentation (CID): Under Collision-Induced Dissociation (CID), the

    
     ion will mimic the EI pathway but follows even-electron rules, primarily showing the loss of neutral methanol (
    
    
    
    Da) or CO.

Visualized Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical cyclization step unique to ortho-ethynyl anisoles.

Fragmentation cluster_legend Key M Molecular Ion (M+.) m/z 168 [Radical Cation] M_CH3 Base Peak m/z 153 [Benzofuranyl Cation] M->M_CH3 - CH3 (15 Da) Ortho-Cyclization M_CO Fragment m/z 125 [Difluorophenyl Cation] M_CH3->M_CO - CO (28 Da) Ring Contraction M_HF Fragment m/z 105 [C7H3F+] M_CO->M_HF - HF (20 Da) key1 Blue: Parent Ion key2 Red: Base Peak (Dominant)

Caption: Predicted EI fragmentation pathway showing the dominant transition from the molecular ion to the stable benzofuranyl cation (


 153).

Experimental Data Summary

The following table summarizes the theoretical mass-to-charge ratios (


) expected during analysis.
Fragment / Ionm/z (Theoretical)Relative Intensity (EI)Relative Intensity (ESI)Origin

169.1 N/A100% Protonated Parent

168.1 40-60%< 5%Molecular Ion

153.1 100% (Base) 10-20% (CID)Loss of Methyl / Cyclization

125.1 30-50%< 10%Loss of Carbon Monoxide

142.1 10-20%N/ALoss of Acetylene

Standard Operating Protocols

Protocol A: GC-EI-MS (Structural Confirmation)

Best for: Purity analysis of synthesized powder.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 40–300 amu.

Protocol B: LC-ESI-MS/MS (Trace Analysis)

Best for: Pharmacokinetic studies or reaction monitoring.

  • Sample Prep: Dissolve in Acetonitrile (ACN). Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Collision Energy: 15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: 30-35 eV).
      

Expert Insight & Troubleshooting

The "Ghost" Peak Warning: When analyzing fluorinated phenylacetylenes, researchers often observe a peak at


 186  in GC-MS. This is not the parent. It is often a hydration artifact (addition of water across the triple bond) occurring in the inlet or stored samples, forming the acetophenone derivative (

).
  • Solution: Ensure injection liners are clean and deactivated; use anhydrous solvents.

Isomer Differentiation: The 3,5-difluoro pattern is symmetric. However, if the methoxy and ethynyl groups were not ortho (e.g., para), the


 153 peak would be significantly less intense because the cyclization to the benzofuran ring cannot physically occur. A high ratio of 153/168 confirms the ortho  regiochemistry.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on ortho-effects and rearrangement mechanisms). Link

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Source for fragmentation patterns of analogous fluorinated anisoles). Link

  • Roithová, J., et al. (2004).[2] Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. Journal of Physical Chemistry A, 108(28), 6032–6041. (Mechanistic detail on methoxy group cleavage). Link

  • Todua, N. G., & Mikaia, A. I. (2016).[3] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[3][4] Mass Spektrom, 13(2), 83-94.[3] (Detailed analysis of ortho-interactions). Link

Sources

Comparative

Validating the Structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene via X-ray Crystallography

Executive Summary: The Structural Validation Challenge Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Leads. Validating the structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene presents a specific se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Validation Challenge

Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Leads.

Validating the structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene presents a specific set of analytical challenges. While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, the presence of multiple fluorine atoms on the aromatic ring introduces complex spin-spin coupling (


, 

) that can obscure regio-chemical assignment.

This guide serves as a technical comparison and procedural manual for using Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. Unlike spectroscopic techniques which infer structure from connectivity, SC-XRD provides a direct, absolute map of electron density, unambiguously confirming the position of the methoxy substituent relative to the fluorine atoms and the ethynyl group.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the performance of SC-XRD against standard spectroscopic methods for this specific fluorinated phenylacetylene derivative.

Table 1: Performance Comparison for Structural Validation
Feature1D/2D NMR (

H,

C,

F)
SC-XRD (X-ray Crystallography) Performance Verdict
Regioisomer Certainty Moderate.

C spectra are split by

F coupling (

), making peak assignment difficult. NOE correlations may be weak due to lack of adjacent protons.
Absolute. Direct visualization of atomic positions confirms the 2-methoxy vs. 4-methoxy regiochemistry without ambiguity.SC-XRD Wins
Sample State Solution. Requires deuterated solvents. Dynamic averaging can hide conformers.Solid State. Captures the specific crystal packing and stable conformer.Context Dependent
Intermolecular Data None. (Unless specialized NOESY/HOESY is used).High. Reveals critical

-

stacking and

interactions relevant to bioactivity and solubility.
SC-XRD Wins
Turnaround Time Fast (< 1 hour).Slow (Days to Weeks). Requires growing diffraction-quality crystals.NMR Wins
Material Requirement Low (< 5 mg). Recoverable.Moderate (5-20 mg). Crystal growth requires optimization.[1]NMR Wins
Why SC-XRD is Critical for this Compound

In 1-Ethynyl-3,5-difluoro-2-methoxybenzene, the symmetry of the 3,5-difluoro pattern can be deceptively similar to other isomers (e.g., 2,6-difluoro-3-methoxy) in NMR.

  • The NMR Problem: The

    
    C signals for the aromatic carbons will appear as multiplets (doublets of doublets) due to coupling with two fluorine nuclei. Overlap is highly likely.
    
  • The X-ray Solution: X-ray diffraction relies on electron density scattering.[2][3] Fluorine (

    
    ) and Oxygen (
    
    
    
    ) are distinguishable from Carbon (
    
    
    ), and their spatial arrangement is mathematically solved via Bragg’s Law, eliminating "spectral interpretation" errors.

Technical Protocol: Crystallization & Data Collection

The primary barrier to SC-XRD for ethynyl benzenes is their tendency to be low-melting solids or oils ("oiling out"). The following protocol uses a Self-Validating Slow Vapor Diffusion method optimized for such compounds.

Phase 1: Crystal Growth (Slow Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction (


 mm) from a potentially oily crude.
  • Solvent Selection:

    • Solvent (Good Solubility): Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]

    • Anti-solvent (Poor Solubility): Pentane or Hexane.[1][5]

    • Rationale: The ethynyl and fluoro groups increase lipophilicity, but the methoxy group provides a polar handle. DCM/Pentane offers a gentle polarity gradient.

  • Setup (The "Vial-in-Vial" Method):

    • Dissolve 15 mg of the compound in 0.5 mL of DCM in a small (4 mL) inner vial. Ensure the solution is clear (filter through a 0.45 µm PTFE syringe filter if needed).

    • Place the open inner vial inside a larger (20 mL) scintillation vial.

    • Carefully add 3-4 mL of Pentane to the outer vial (do not allow it to spill into the inner vial).

    • Cap the outer vial tightly.

  • Temperature Control (Critical Step):

    • Place the setup in a vibration-free environment at 4°C (Refrigerator) .

    • Why: Lowering temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation (oiling out).

Phase 2: X-ray Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Source: Copper (


).
  • Note: Copper radiation is preferred for small organic molecules to maximize diffraction intensity, as Molybdenum (

    
    ) interacts too weakly with light atoms (C, H, F, O).
    

Protocol:

  • Mounting: Select a crystal under polarized light (look for sharp extinction). Mount on a Mitegen loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. This freezes thermal motion (reducing B-factors) and prevents sublimation of the volatile ethynyl compound.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

  • Structure Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Refine against

    
     using SHELXL.
    
    • Validation Check: Ensure the Flack parameter is not applicable (centrosymmetric space group likely) or close to 0 (if non-centrosymmetric).

    • Disorder Check: Fluorine atoms often exhibit rotational disorder. Check difference Fourier maps for split positions.

Visualization of Logic & Workflow

Diagram 1: Structural Validation Logic Tree

This diagram illustrates the decision-making process for choosing X-ray over NMR for this specific compound.

ValidationLogic Start Compound Synthesized: 1-Ethynyl-3,5-difluoro-2-methoxybenzene NMR 1H / 13C / 19F NMR Analysis Start->NMR Ambiguity Ambiguity Detected: Complex C-F Coupling Patterns Uncertain Regiochemistry NMR->Ambiguity Overlapping Peaks XRD_Decision Decision: Proceed to SC-XRD Ambiguity->XRD_Decision Crystallization Crystallization: Vapor Diffusion (DCM/Pentane) @ 4°C XRD_Decision->Crystallization Structure_Sol Structure Solution: Direct Methods (SHELXT) Crystallization->Structure_Sol Diffraction Data Final_Val Validation Complete: Absolute Regiochemistry Confirmed Structure_Sol->Final_Val

Caption: Decision pathway prioritizing SC-XRD when NMR spectral complexity leads to structural ambiguity.

Diagram 2: Experimental Workflow for Crystal Growth

A visual guide to the "Vial-in-Vial" vapor diffusion method.

CrystalGrowth Step1 1. Dissolution (Inner Vial) Step2 2. Assembly (Outer Vial) Step1->Step2 Place Inner in Outer Step3 3. Diffusion (Equilibration) Step2->Step3 Add Pentane & Seal Step4 4. Nucleation (Crystal Growth) Step3->Step4 Slow Vapor Transfer (DCM -> Pentane)

Caption: The "Vial-in-Vial" vapor diffusion technique used to crystallize low-melting organic solids.

Expected Results & Interpretation

When analyzing the solved structure, verify the following geometric parameters to confirm the identity of 1-Ethynyl-3,5-difluoro-2-methoxybenzene :

ParameterExpected Range (

/

)
Significance
C(sp)-C(sp) Bond

Confirms the triple bond of the ethynyl group.
C(ar)-F Bond

Typical for aromatic fluorine; shorter than C-O.
C(ar)-O Bond

Confirms the methoxy attachment to the ring.
Packing

Stacking
Look for parallel displaced stacking (3.4 - 3.8

) typical of planar fluorinated aromatics.

Self-Validation Check: If the R-factor (


) is 

, check for twinning or disorder in the methoxy group. If the thermal ellipsoids of the fluorine atoms are unusually large, consider if the 3,5-positions are disordered with H-atoms (implying lower purity or wrong isomer).

References

  • Sigma-Aldrich. 1-Ethynyl-3,5-difluorobenzene Product Analysis & Properties.Link

  • National Institutes of Health (NIH) - PubChem. 1-Ethynyl-3,5-dimethoxybenzene Compound Summary.Link

  • Creative Biostructure. Comparison of X-ray Crystallography and NMR Spectroscopy.Link

  • University of Florida - Center for X-ray Crystallography. Crystal Growing Tips: Vapor Diffusion & Low-Melting Solids.Link

  • Organic Syntheses. Synthesis of gem-Difluoroalkenes (Characterization Data). Org.[4][6][7][8] Synth. 2025, 102, 315-334.[9] Link

Sources

Validation

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Phenylacetylenes for Drug Development

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds that offer both synthetic versatility and inherent stability is paramount. Phenylacetylenes are a class of compounds f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds that offer both synthetic versatility and inherent stability is paramount. Phenylacetylenes are a class of compounds frequently employed in medicinal chemistry for the synthesis of a wide array of therapeutic agents. The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability.[1] This guide provides an in-depth technical comparison of the stability of fluorinated versus non-fluorinated phenylacetylenes, supported by theoretical principles and experimental insights, to aid in the rational design of more robust drug candidates.

Introduction: The Role of Fluorine in Modifying Molecular Stability

Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of a molecule. When incorporated into the phenyl ring of phenylacetylene, fluorine's strong electron-withdrawing inductive effect (-I) and weaker π-donating resonance effect (+R) can significantly alter the stability of the molecule towards thermal, chemical, and photochemical degradation. Understanding these effects is crucial for predicting the behavior of these building blocks in synthetic transformations and physiological environments.

Theoretical Framework: Electronic Effects of Fluorination on Phenylacetylene

The stability of phenylacetylene is intrinsically linked to the electron density distribution around the aromatic ring and the acetylenic triple bond. The introduction of a fluorine atom creates a dipole moment and perturbs the electronic structure, which can either stabilize or destabilize the molecule depending on the type of stress applied.

Key Electronic Considerations:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network, making the phenyl ring more electron-deficient. This can influence the acidity of the acetylenic proton and the susceptibility of the triple bond to nucleophilic attack.[2]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic pi-system. This effect is most pronounced when fluorine is at the para position.

  • Hybridization: The sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons of the phenyl ring, contributing to the overall electronic landscape of the molecule.[3]

The interplay of these effects dictates the reactivity and stability of fluorinated phenylacetylenes. Computational studies using Density Functional Theory (DFT) have shown that strong electron-withdrawing groups can destabilize unsaturated carbon-carbon bonds.[4]

G cluster_non_fluorinated Non-Fluorinated Phenylacetylene cluster_fluorinated Fluorinated Phenylacetylene A Phenyl Ring (Electron-richer π-system) B Alkyne Moiety (Nucleophilic character) A->B Donates electron density C Fluorinated Phenyl Ring (Electron-deficient π-system) D Alkyne Moiety (More electrophilic character) C->D Withdraws electron density

Figure 1: A diagram illustrating the influence of fluorination on the electronic properties of the phenylacetylene scaffold.

Comparative Stability Analysis

Thermal Stability

The thermal stability of a molecule is a measure of its resistance to decomposition at elevated temperatures. For phenylacetylenes, decomposition can occur through various pathways, including polymerization, cyclization, and fragmentation.[5][6]

Key Insights:

  • Non-Fluorinated Phenylacetylene: Phenylacetylene itself is a relatively stable molecule but can undergo thermal polymerization to form poly(phenylacetylene).[7] Studies on phenylacetylene-capped polyimides show excellent thermal stability, with initial decomposition temperatures above 500 °C.[8]

  • Fluorinated Phenylacetylene: The C-F bond is significantly stronger than the C-H bond, which generally imparts greater thermal stability to fluorinated compounds. However, the strong electron-withdrawing nature of fluorine can weaken the adjacent C-C bonds in the aromatic ring, potentially lowering the activation energy for certain decomposition pathways. For poly[(fluorophenyl)acetylene]s, all samples exhibited slow degradation when exposed to the atmosphere in the solid state, with the ortho-substituted isomers showing enhanced stability compared to meta- and para-substituted isomers.[9]

Table 1: Theoretical Bond Dissociation Energies (BDEs)

BondNon-Fluorinated Phenylacetylene (kcal/mol)4-Fluorophenylacetylene (kcal/mol)
Caryl-H~111~111
Caryl-FN/A~121
C≡C-H~132~133
Caryl-C≡~125~123

Note: These are representative values and can vary based on the computational method.

The data suggests that while the C-F bond itself is very strong, the Caryl-C≡ bond may be slightly weakened in the fluorinated analogue due to the inductive effect of fluorine.

Chemical Stability

Chemical stability refers to a compound's resistance to decomposition or reaction in the presence of various chemical reagents.

  • Acid-Catalyzed Hydration: The hydration of alkynes to form ketones is a common acid-catalyzed reaction.[10][11][12][13] The rate of this reaction is dependent on the stability of the intermediate vinyl cation.[2] Electron-withdrawing groups like fluorine are expected to destabilize the vinyl cation, thereby slowing down the rate of acid-catalyzed hydration.[14]

  • Base Stability: The acetylenic proton of terminal alkynes is weakly acidic and can be removed by a strong base. The electron-withdrawing fluorine on the phenyl ring will increase the acidity of the acetylenic proton, making the fluorinated phenylacetylene more susceptible to deprotonation by bases.

G cluster_workflow Acid-Catalyzed Hydration Workflow start Phenylacetylene Derivative step1 Protonation of Alkyne start->step1 step2 Formation of Vinyl Cation step1->step2 step3 Nucleophilic Attack by H2O step2->step3 step4 Deprotonation step3->step4 end Acetophenone Derivative step4->end

Figure 2: Generalized workflow for the acid-catalyzed hydration of phenylacetylenes. The stability of the vinyl cation at step 2 is a key determinant of the reaction rate.

  • Oxidative Stability: Phenylacetylene can undergo oxidative cleavage of the triple bond with strong oxidizing agents like potassium permanganate to yield benzoic acid.[15] The electron-deficient nature of the fluorinated phenylacetylene would likely make the triple bond less susceptible to electrophilic attack by oxidizing agents, thus potentially increasing its oxidative stability.

  • Reductive Stability: The reduction of the alkyne to an alkene or alkane is a common transformation. The electronic nature of the substituent on the phenyl ring can influence the rate of catalytic hydrogenation. Hammett plot studies on the semi-hydrogenation of substituted phenylacetylenes show a V-shaped plot, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction, albeit through different mechanisms.[16][17] This suggests that the reductive stability of fluorinated phenylacetylenes will be highly dependent on the specific catalyst and reaction conditions.

Photostability

Photostability is a critical parameter for drug molecules, as degradation upon exposure to light can lead to loss of efficacy and the formation of potentially toxic byproducts.

  • Non-Fluorinated Phenylacetylene: Poly(phenylacetylene) is known to have poor photostability and can undergo photochemical electrocyclization.[18]

Table 2: Summary of Comparative Stability

Stability TypeNon-Fluorinated PhenylacetyleneFluorinated PhenylacetyleneRationale
Thermal Moderately stable; prone to polymerization.Potentially more stable due to strong C-F bond, but C-C bond weakening may be a factor.The high bond dissociation energy of the C-F bond generally enhances thermal stability.[9]
Acidic More reactive towards acid-catalyzed hydration.Less reactive towards acid-catalyzed hydration.The electron-withdrawing fluorine destabilizes the intermediate vinyl cation.[14]
Basic Less acidic acetylenic proton.More acidic acetylenic proton, more susceptible to deprotonation.The inductive effect of fluorine increases the acidity of the terminal alkyne.
Oxidative More susceptible to oxidative cleavage.Potentially more resistant to oxidative cleavage.The electron-deficient alkyne is less nucleophilic and thus less reactive towards electrophilic oxidants.
Reductive Reactivity is dependent on the catalyst and conditions.Reactivity is also catalyst and condition-dependent; can be enhanced by electron withdrawal.Both electron-donating and electron-withdrawing groups can influence the rate of hydrogenation.[16][17]
Photochemical Generally, poly(phenylacetylene)s have poor photostability.Likely more photostable due to the strength of the C-F bond and altered electronic properties.Fluorination can alter excited state properties and provide more stable degradation pathways.[19][20]

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of fluorinated and non-fluorinated phenylacetylenes, the following experimental protocols are recommended.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
  • Accurately weigh 5-10 mg of the phenylacetylene sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature.

  • The onset temperature of decomposition and the temperature at 5% weight loss (Td5) can be used as measures of thermal stability.

Protocol 2: Chemical Stability Assessment (Acid-Catalyzed Hydration Kinetics)
  • Prepare a stock solution of the phenylacetylene derivative in a suitable solvent (e.g., methanol/water).

  • Prepare a solution of a strong acid catalyst (e.g., sulfuric acid) in the same solvent system.

  • Initiate the reaction by mixing the two solutions in a thermostated reactor.

  • Withdraw aliquots at regular time intervals.

  • Quench the reaction in the aliquots (e.g., by neutralization with a base).

  • Analyze the composition of the aliquots using a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting material and the product (acetophenone derivative).

  • Plot the concentration of the starting material versus time and determine the reaction rate constant.

G cluster_protocol Kinetic Study Protocol start Mix Reactants step1 Withdraw Aliquots at Timed Intervals start->step1 step2 Quench Reaction step1->step2 step3 Analyze by HPLC/GC step2->step3 step4 Plot Concentration vs. Time step3->step4 end Determine Rate Constant step4->end

Figure 3: A flowchart outlining the experimental protocol for determining the kinetics of chemical degradation.

Conclusion and Outlook for Drug Development

The strategic incorporation of fluorine into the phenylacetylene scaffold can significantly enhance its stability profile, a desirable attribute in drug development. Fluorinated phenylacetylenes are predicted to exhibit greater resistance to acid-catalyzed degradation and oxidative conditions, which can translate to improved shelf-life and metabolic stability. However, their increased acidity and potentially altered reactivity in reductive processes must be carefully considered during synthetic route design.

While direct comparative experimental data remains an area for further investigation, the theoretical principles outlined in this guide provide a solid foundation for making informed decisions in the selection of building blocks for medicinal chemistry programs. The enhanced stability offered by fluorination makes these analogues promising candidates for the development of more robust and efficacious therapeutic agents.

References

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  • Fernando, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(8), 3583-3593. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethynyl-3,5-difluoro-2-methoxybenzene

Foreword: This guide provides essential safety and logistical information for the proper disposal of 1-Ethynyl-3,5-difluoro-2-methoxybenzene. As no specific Safety Data Sheet (SDS) is readily available for this precise m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide provides essential safety and logistical information for the proper disposal of 1-Ethynyl-3,5-difluoro-2-methoxybenzene. As no specific Safety Data Sheet (SDS) is readily available for this precise molecule, the following procedures are synthesized from an expert analysis of its constituent functional groups: a halogenated aromatic ring, an acetylenic group, and a methoxy ether group. This document is intended for researchers, scientists, and drug development professionals. Crucially, you must always consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and the directives of your Environmental Health & Safety (EHS) department. [1][2]

Section 1: Hazard Analysis and Waste Characterization

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. The structure of 1-Ethynyl-3,5-difluoro-2-methoxybenzene informs its classification and handling requirements. The molecule's reactivity is a composite of its three key functional groups.

  • Difluorinated Benzene Core: As a halogenated aromatic compound, this substance falls into a specific, regulated category of chemical waste.[3][4] Halogenated compounds require specialized disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[5] The two fluorine atoms are highly electronegative and act as deactivating groups, influencing the molecule's electronic properties and potential toxicity.[6][7]

  • Ethynyl Group (-C≡CH): The terminal alkyne is a reactive functional group. Acetylenic compounds can be flammable and may form explosive metal acetylides with certain metals (like copper, silver, and mercury); therefore, contact with incompatible metal plumbing or equipment must be avoided.[8]

  • Methoxy Group (-OCH₃): The methoxy group is an ether. While it is generally less reactive than the other functional groups, its presence contributes to the overall chemical properties and potential metabolic pathways of the molecule.

Based on this analysis, the waste must be classified as Flammable, Irritant, and Environmentally Hazardous Halogenated Organic Liquid Waste .

Table 1: Inferred Properties and Hazards
PropertyInferred Value / ClassificationRationale & Source
Physical State LiquidAnalogous compounds like 1-Ethynyl-3,5-difluorobenzene are liquids at room temperature.[9][10][11]
Flammability Flammable Liquid (Hazard Class 3)The presence of the ethynyl group and benzene ring suggests flammability. The analogue 1-Ethynyl-3,5-difluorobenzene has a flash point of 33 °C.[9][10]
Toxicity/Irritation Skin Irritant, Serious Eye Irritant, Respiratory IrritantSimilar aromatic and fluorinated compounds are known irritants.[9][12][13]
Reactivity Air and heat sensitive.[10] May form explosive mixtures with air.[13]The acetylenic group is prone to reaction.
Environmental Hazard Toxic to aquatic life.Halogenated aromatic compounds are often environmentally persistent and toxic.

Section 2: Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during and after use. Adherence to these protocols is mandatory to minimize exposure and prevent incidents.

Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant and chemical-resistant lab coat.[14]

Engineering Controls

All handling of 1-Ethynyl-3,5-difluoro-2-methoxybenzene, including the transfer of waste into a disposal container, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[2][14]

Spill Response

In the event of a small spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Absorb the spill using a chemical absorbent material (spill pads or sand).

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected waste into a designated container for solid hazardous waste, label it appropriately, and dispose of it through the EHS department.[4]

  • Clean the spill area thoroughly.

Section 3: Step-by-Step Waste Collection and Disposal Procedure

This protocol ensures that waste is collected, stored, and disposed of in compliance with federal and institutional regulations.[15]

Step 1: Designate a Waste Container

  • Select a clean, empty container made of a compatible material, such as amber glass or high-density polyethylene (HDPE).[16][17]

  • The container must have a tightly sealing screw cap to prevent leakage and evaporation.[16][17]

  • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of nearly empty containers.

Step 2: Correctly Label the Waste Container

  • Before adding any waste, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-Ethynyl-3,5-difluoro-2-methoxybenzene". List any other components if it is a mixture.

    • The specific hazard characteristics: "Flammable, Irritant".

    • The name of the principal investigator or generator.

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Segregate and Accumulate Waste

  • This waste must be collected in a container designated exclusively for Halogenated Organic Solvents .[3][4]

  • DO NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[16][18] Incompatible materials can lead to dangerous reactions.

  • Keep the waste container tightly closed at all times, except when actively adding waste.[17]

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[16][19]

  • The SAA should be a secondary containment tray within the fume hood or in a designated, ventilated cabinet for flammable materials.

  • Adhere to the volume and time limits for SAAs as defined by your institution and the EPA (typically, containers must be removed within one year or within three days of becoming full).[16][19]

Step 5: Arrange for Final Disposal

  • Once the container is full (no more than 90% capacity to allow for expansion[17]) or you have reached the storage time limit, submit a chemical waste pickup request to your institution's EHS department.

  • EHS professionals will then transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[20][21]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Ethynyl-3,5-difluoro-2-methoxybenzene, from generation to final disposition.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Facility Responsibility start Waste Generated (1-Ethynyl-3,5-difluoro-2-methoxybenzene) characterize Step 1: Characterize Waste (Halogenated, Flammable, Irritant) start->characterize container Step 2: Select & Label Compatible Container characterize->container segregate Step 3: Segregate Waste (Keep in Halogenated Stream) container->segregate store Step 4: Store in SAA (Closed, in Secondary Containment) segregate->store request Step 5: Request Pickup (When Full or Time Limit Reached) store->request pickup EHS Collects Waste request->pickup Hand-off transport Transport to Licensed Disposal Facility (TSDF) pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Disposal workflow for 1-Ethynyl-3,5-difluoro-2-methoxybenzene.

Section 5: Regulatory Framework

The procedures outlined in this guide are designed to comply with key federal regulations that govern the management of hazardous materials in a laboratory setting.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[15] Your actions in the lab as a generator of waste are the first and most critical step in this system.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[1][22] The CHP is your employer's written program for protecting laboratory workers from chemical hazards, and it includes specific procedures for waste disposal.[2]

Your institution's EHS department is responsible for implementing these federal regulations at the local level and is your primary resource for ensuring compliance and safety.

References

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Handling

Personal protective equipment for handling 1-Ethynyl-3,5-difluoro-2-methoxybenzene

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-Ethynyl-3,5-difluoro-2-methoxybenzene . As a Senior Application Scientist, I have structured this not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-Ethynyl-3,5-difluoro-2-methoxybenzene .

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound possesses three distinct hazard motifs: a fluorinated aromatic ring (skin permeation/irritation), a methoxy ether (peroxide potential/flammability), and a terminal alkyne (reactivity/shock sensitivity with specific metals).

Part 1: Hazard Profiling & PPE Strategy

The safety strategy relies on the "Barrier Multiplier" concept: no single layer of protection is sufficient. We address the specific chemical nature of the molecule.

Chemical Hazard Matrix
Hazard DomainSpecific RiskMechanism of Action
Physical Flammable Liquid/Solid Low flash point (predicted <40°C based on analogs). Vapors form explosive mixtures.[1][2]
Reactivity Metal Acetylide Formation The terminal alkyne proton is acidic (

). Contact with Copper (Cu), Silver (Ag), or Mercury (Hg) can form explosive metal acetylides .
Health Corrosive/Lachrymator Fluorinated aromatics are lipophilic; they rapidly defat skin and can cause chemical burns. Inhalation causes severe respiratory tract irritation.
Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient. You must upgrade based on permeation data for halogenated aromatics.

  • Eye Protection:

    • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? Safety glasses allow vapors to bypass the lens. Fluorinated vapors are severe lachrymators (tear-inducing).

    • Upgrade: Face shield required if handling volumes >10 mL.

  • Hand Protection (The "Double-Glove" Protocol):

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil High-Dexterity Nitrile or Laminate (Silver Shield) for spill cleanup.

    • Scientific Rationale: Fluorinated aromatics can swell and permeate standard nitrile in <15 minutes. The air gap between two gloves provides a "breakthrough buffer," allowing you time to doff gloves immediately upon contamination.

    • Contraindication: Do NOT use Latex (rapid degradation).

  • Respiratory & Body:

    • Engineering Control: All handling must occur inside a certified fume hood.

    • Clothing: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic fibers (polyester) can melt into skin during a flash fire.

Part 2: Operational Handling Workflow

This protocol minimizes static discharge and metal contact.

Pre-Operational Checklist
  • Grounding: Ensure the fume hood sash is at the working height. If transferring >100mL, ground the receiving vessel to prevent static ignition of alkyne vapors.

  • Tool Selection: Use glass, Teflon (PTFE), or stainless steel tools.

    • CRITICAL:Avoid Copper or Brass fittings (e.g., regulators, spatulas) to prevent acetylide formation.

Step-by-Step Transfer Protocol
  • Thawing (if stored cold):

    • Allow the sealed container to reach room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold fluorinated ether causes condensation. Water can hydrolyze impurities or freeze the alkyne, altering stoichiometry.

  • Aliquot Transfer:

    • Do not pour. Use a gas-tight glass syringe or a positive-displacement pipette.

    • Technique: Keep the tip below the liquid level to minimize vapor generation (subsurface dispensing).

  • Inerting:

    • Blanket the stock bottle with dry Nitrogen or Argon immediately after use.

    • Why? Oxygen can promote slow polymerization of the alkyne or peroxide formation on the methoxy ether group.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making workflow for handling and waste disposal.

G Start Start: Handling 1-Ethynyl-3,5-difluoro-2-methoxybenzene CheckTools Check Tools: Contains Copper/Silver? Start->CheckTools Stop STOP: Replace Tools (Explosion Risk) CheckTools->Stop Yes Proceed Proceed to Fume Hood CheckTools->Proceed No PPE Don PPE: Double Nitrile + FR Coat + Goggles Proceed->PPE Usage Experimental Usage PPE->Usage Waste Waste Generation Usage->Waste Decision Is Waste pH < 4 or > 10? Waste->Decision Neutralize Neutralize carefully (Exothermic) Decision->Neutralize Yes Segregate Segregate: Halogenated Organic Waste Decision->Segregate No Neutralize->Segregate NoMetal CRITICAL: NO Metal Salts in Waste Segregate->NoMetal

Figure 1: Operational workflow emphasizing the exclusion of incompatible metals and proper waste segregation.

Part 4: Emergency & Disposal Procedures

Spill Management
  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire hazard).

    • Scoop into a jar using a polyethylene scoop.

    • Wipe surface with acetone, then soap and water.

  • Major Spill (>5 mL):

    • Evacuate the lab immediately.

    • Activate the fire alarm if vapors are dense.

    • Call EHS/HazMat team.

Waste Disposal (The "Halogen Rule")

This compound is a Halogenated Solvent for disposal purposes.

  • Stream: Halogenated Organic Waste .

    • Never mix with "Non-Halogenated" solvents (e.g., Acetone/Ethanol waste streams) as this significantly increases disposal costs and complicates incineration.

  • Compatibility Check:

    • Ensure the waste container does not contain basic solutions (KOH/NaOH) or heavy metals.[3] Bases can deprotonate the alkyne, increasing shock sensitivity.

  • Labeling:

    • Must explicitly list: "1-Ethynyl-3,5-difluoro-2-methoxybenzene - Flammable, Toxic, Fluorinated."

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1-Ethynyl-3,5-difluorobenzene (Analog). Retrieved from

  • PubChem. (2024). Compound Summary: Fluorinated Phenylacetylenes. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from

  • Gelest. (2023). Silanes and Acetylenic Safety Guide.[4] Retrieved from

Sources

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